2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
Description
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Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-4-11-2(5(7,8)9)1-3(10)12-4/h1H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOXHSQGNDLFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517741 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85730-36-5 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the core synthetic strategy, presents relevant quantitative data, and provides an experimental protocol based on established chemical principles for pyrimidine derivatization.
Introduction
This compound, with the CAS number 85730-36-5, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and crop science.[1][2][3] The presence of the trifluoromethyl group often enhances the metabolic stability and biological activity of parent molecules. This guide focuses on the most direct and industrially relevant synthetic approach to this valuable building block.
Core Synthesis Pathway: Regioselective Amination
The principal and most logical synthetic route to this compound is through the regioselective nucleophilic aromatic substitution (SNAr) of a dichlorinated precursor.
Overall Reaction Scheme:
Caption: Primary synthesis route to this compound.
The key step is the selective displacement of the chlorine atom at the C4 position of 2,4-dichloro-6-(trifluoromethyl)pyrimidine by an amino group. The reactivity of the two chlorine atoms is not identical; the C4 position is generally more susceptible to nucleophilic attack in pyrimidine systems, a preference that can be influenced by reaction conditions. The formation of the C2 aminated isomer is a potential side reaction that needs to be minimized for efficient synthesis.
Quantitative Data and Reaction Parameters
While a specific, publicly available experimental protocol with precise yields for the synthesis of this compound is not detailed in the reviewed literature, data from analogous reactions on similar substrates provide valuable insights into the expected outcomes and influential parameters. The regioselectivity of amination on di- and tri-chloropyrimidines is a well-studied area.[4][5][6][7][8]
Table 1: Key Parameters Influencing Regioselective Amination of Dichloropyrimidines
| Parameter | Effect on C4 Selectivity | Rationale |
| Solvent | Polar aprotic solvents (e.g., THF, DMF, Acetone) are commonly used. | Solvates the reaction components and can influence the reaction rate and selectivity. |
| Temperature | Lower temperatures often favor higher selectivity. | Can help to control the reaction kinetics and minimize the formation of the undesired C2 isomer. |
| Base | A non-nucleophilic base (e.g., LiHMDS, DIPEA) is often employed. | Neutralizes the HCl formed during the reaction without competing with the ammonia as a nucleophile. |
| Catalyst | Palladium catalysts with specific phosphine ligands can significantly enhance C4 selectivity.[4][5][8] | Forms a complex with the pyrimidine ring, directing the nucleophilic attack to the C4 position. |
| Amine Source | Ammonia (gas or aqueous solution) or a protected amine can be used. | The choice of amine source and its concentration can affect the reaction rate and selectivity. |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on established methodologies for the regioselective amination of dichloropyrimidines. Researchers should optimize these conditions for their specific laboratory setup and scale.
4.1. Materials and Reagents
-
2,4-Dichloro-6-(trifluoromethyl)pyrimidine (CAS: 16097-64-6)[9]
-
Ammonia solution (e.g., 7N in Methanol or aqueous solution)
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Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF))
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Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
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Standard laboratory glassware for inert atmosphere reactions
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Magnetic stirrer and heating/cooling apparatus
-
Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)
4.2. Reaction Procedure
Workflow Diagram:
References
- 1. This compound, CasNo.85730-36-5 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]
- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. This compound | C5H3ClF3N3 | CID 13086908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides insights into its synthesis, and explores its applications, particularly in the context of kinase inhibition for drug discovery. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Chemical Identity and Properties
This compound is a fluorinated pyrimidine derivative. Its unique structural features, including the chloro, amino, and trifluoromethyl groups, make it a versatile reagent in organic synthesis.
CAS Number: 85730-36-5[1]
Molecular Formula: C₅H₃ClF₃N₃[1]
IUPAC Name: this compound[1]
Synonyms: 2-Chloro-6-(trifluoromethyl)-4-pyrimidinamine, 4-Amino-2-chloro-6-(trifluoromethyl)pyrimidine[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 197.54 g/mol | [1] |
| Melting Point | 191-192 °C | [2] |
| Boiling Point | 316 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.513 g/mL at 25 °C (for a similar compound) | |
| Refractive Index | 1.503 (Predicted) | [2] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 196.996759 g/mol | [1] |
| Monoisotopic Mass | 196.996759 g/mol | [1] |
| Topological Polar Surface Area | 51.8 Ų | [1] |
| Heavy Atom Count | 12 | |
| Complexity | 251 |
Spectral Data
Spectral data is essential for the structural confirmation of this compound.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit signals for the five carbon atoms in the molecule, with the trifluoromethyl group significantly influencing the chemical shift of the adjacent carbon. A reference to a ¹³C NMR spectrum is available, though the detailed spectrum is not provided.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the amine group, C-N stretching, and vibrations associated with the C-Cl, C-F, and the pyrimidine ring.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the construction of the pyrimidine ring followed by functional group interconversions. While a specific, detailed experimental protocol for this exact molecule is not widely published, a general synthetic approach can be inferred from the synthesis of analogous compounds. A plausible synthetic workflow is outlined below.
General Experimental Protocol for Similar Pyrimidine Derivatives
The following is a generalized procedure based on the synthesis of similar pyrimidine compounds and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Synthesis of a Pyrimidine Precursor
A common method involves the condensation of a β-ketoester with urea or a related compound to form the pyrimidine ring. For trifluoromethyl-containing pyrimidines, a trifluoromethyl-β-ketoester would be a likely starting material.
Step 2: Chlorination
The hydroxyl groups on the pyrimidine ring can be converted to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Step 3: Selective Amination
The dichlorinated pyrimidine intermediate can then be selectively aminated. The reaction conditions (solvent, temperature, and base) can be controlled to favor the substitution of one chloro group over the other.
Note: The regioselectivity of the amination step is a critical aspect of the synthesis.
Applications in Drug Discovery and Agrochemicals
The pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical research. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability.
Kinase Inhibitors
Pyrimidine derivatives are well-established as core structures in a multitude of kinase inhibitors. The amino group at the 4-position of this compound can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The chloro group at the 2-position provides a reactive handle for further chemical modifications to explore the solvent-exposed region of the kinase, enabling the development of potent and selective inhibitors.
Agrochemicals
Trifluoromethyl-substituted pyrimidines are also important in the development of modern pesticides, including herbicides, fungicides, and insecticides. The unique electronic properties conferred by the trifluoromethyl group can lead to enhanced biological activity and favorable environmental profiles.
Safety and Handling
Proper safety precautions must be observed when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
For more detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of functional groups provides a platform for the synthesis of a diverse range of biologically active molecules. Further research into its applications and the development of efficient and scalable synthetic routes will continue to be of high interest to the scientific community.
References
Reactivity of the Chloro Group in 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethyl group, a potent electron-withdrawing substituent, significantly influences the reactivity of the pyrimidine ring, making the chloro substituent at the 2-position susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the chloro group in this molecule, focusing on its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, activates the C2-chloro substituent towards nucleophilic attack. This inherent reactivity allows for the facile introduction of a diverse range of functionalities, making it a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications.
Core Reactivity Profile
The primary mode of reaction for the chloro group in this compound is nucleophilic aromatic substitution (SNAr). Additionally, the C-Cl bond is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of modern synthetic organic chemistry.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 2-position of the pyrimidine ring is highly activated towards SNAr reactions due to the presence of two ring nitrogen atoms and the strongly electron-withdrawing trifluoromethyl group. This allows for the displacement of the chloride by a wide array of nucleophiles, including amines, alcohols, and thiols, typically under mild conditions.
dot
Spectroscopic Profile of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine (CAS No. 85730-36-5). Due to the limited availability of published, experimentally-derived spectra in the public domain, this document presents a combination of referenced data from spectral databases and predicted spectroscopic characteristics based on the chemical structure and analysis of analogous compounds. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their own characterization efforts.
Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 85730-36-5 |
| Molecular Formula | C₅H₃ClF₃N₃ |
| Molecular Weight | 197.54 g/mol [1] |
| Canonical SMILES | C1=C(N=C(N=C1N)Cl)C(F)(F)F |
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.0 | Singlet | 1H | Pyrimidine C5-H |
| ~ 5.0 - 5.5 | Broad Singlet | 2H | -NH₂ |
Note: Predicted chemical shifts are based on the analysis of similar aminopyrimidine structures. The amino protons are expected to be broad and may exchange with D₂O.
Table 2: ¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | C2 (C-Cl) |
| Data not publicly available | C4 (C-NH₂) |
| Data not publicly available | C5 |
| Data not publicly available | C6 (C-CF₃) |
| Data not publicly available | CF₃ |
Note: A ¹³C NMR spectrum is noted as available on SpectraBase, but the peak list is not publicly accessible. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups and the electron-donating effect of the amino group.
Infrared (IR) Spectroscopy
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3300 | Strong, Doublet | N-H stretching (asymmetric and symmetric) of -NH₂ |
| ~ 1650 - 1600 | Strong | C=N stretching of pyrimidine ring, N-H bending |
| ~ 1580 - 1400 | Medium to Strong | Aromatic C=C stretching |
| ~ 1350 - 1100 | Strong | C-F stretching of -CF₃ |
| ~ 800 - 700 | Medium to Strong | C-Cl stretching |
Note: An FTIR spectrum is available on SpectraBase, acquired as a KBr-Pellet[1]. The provided data are characteristic absorption ranges for the functional groups present in the molecule.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 197/199 | High | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 162 | Medium | [M-Cl]⁺ |
| 128 | Medium | [M-CF₃]⁺ |
Note: The molecular ion peak is expected to show a characteristic 3:1 isotopic pattern for the presence of a chlorine atom. Fragmentation is likely to involve the loss of the chloro and trifluoromethyl substituents.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks to determine the relative number of protons.
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Process and reference the spectrum in a similar manner to the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal.
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
References
Structural Analysis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental crystallographic data for this specific molecule, this report integrates available spectroscopic information with computational modeling to elucidate its structural and electronic properties. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and biological evaluation of pyrimidine-based compounds.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substituent pattern on the pyrimidine ring plays a crucial role in determining the molecule's physicochemical properties and its interaction with biological targets. This compound incorporates several key functional groups: a pyrimidine core, a chloro substituent, a trifluoromethyl group, and an amine group. The electron-withdrawing nature of the chlorine and trifluoromethyl groups, combined with the electron-donating character of the amine, creates a unique electronic profile that is attractive for medicinal chemistry applications.
This guide details the available structural information, presents detailed experimental protocols for characterization, and utilizes computational methods to provide a deeper understanding of the molecule's geometry and electronic structure.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. These have been compiled from reputable chemical databases.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₃ClF₃N₃ | [1] |
| Molecular Weight | 197.54 g/mol | [1] |
| SMILES | C1=C(N=C(N=C1N)Cl)C(F)(F)F | [1] |
| InChI | InChI=1S/C5H3ClF3N3/c6-4-11-2(5(7,8)9)1-3(10)12-4/h1H,(H2,10,11,12) | [1] |
| CAS Number | 85730-36-5 | [1] |
| Computed LogP | 1.7 | [1] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the amine protons and the aromatic proton on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing groups.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -NH₂ | 5.0 - 7.0 | Broad Singlet |
| Pyrimidine C-H | 6.5 - 7.5 | Singlet |
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments. The presence of the trifluoromethyl group will result in splitting of the signal for the carbon to which it is attached due to C-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-Cl | 158 - 162 |
| C-NH₂ | 160 - 164 |
| C-CF₃ | 150 - 155 (quartet) |
| C-H | 100 - 110 |
| CF₃ | 118 - 122 (quartet) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C-Cl, and C-F bonds.[1]
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=N Stretch (pyrimidine ring) | 1600 - 1680 | Strong |
| N-H Bend (amine) | 1550 - 1650 | Medium |
| C-F Stretch (trifluoromethyl) | 1100 - 1300 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 197, with a characteristic M+2 peak for the chlorine isotope at m/z 199 in an approximate 3:1 ratio.
Crystallographic Analysis
As of the date of this report, a publicly available single-crystal X-ray diffraction structure for this compound has not been reported. In the absence of experimental data, computational methods can be employed to predict the three-dimensional structure.
For comparative purposes, the crystal structure of the related compound, 2-Chloro-6-methylpyrimidin-4-amine, reveals a planar pyrimidine ring with molecules in the crystal lattice linked by hydrogen bonds between the amine group and the ring nitrogen atoms of adjacent molecules. A similar hydrogen bonding pattern can be anticipated for this compound.
Computational Structural Analysis
To supplement the lack of experimental crystallographic data, a computational analysis using Density Functional Theory (DFT) can provide valuable insights into the molecular geometry, electronic properties, and vibrational frequencies.
Molecular Geometry
DFT calculations would likely predict a planar pyrimidine ring. The bond lengths and angles will be influenced by the electronic effects of the substituents. The C-Cl bond is expected to be around 1.74 Å, and the C-N bonds of the amine group around 1.36 Å. The trifluoromethyl group will exhibit C-F bond lengths of approximately 1.34 Å.
Experimental Protocols
Synthesis of this compound (Proposed)
A plausible synthetic route, adapted from procedures for similar compounds, is outlined below. This should be considered a general guideline and may require optimization.
Caption: Proposed synthesis of the target compound.
Protocol:
-
To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine in a suitable solvent (e.g., ethanol or dioxane), add an excess of aqueous ammonia.
-
Heat the reaction mixture in a sealed vessel at a temperature between 80-120 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization Protocols
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
FT-IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
X-ray Crystallography: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent. Collect diffraction data using a single-crystal X-ray diffractometer.
Potential Biological Activity and Signaling Pathways
While specific biological targets and signaling pathways for this compound have not been extensively reported, the pyrimidine scaffold is a well-known pharmacophore. The presence of the trifluoromethyl group can enhance metabolic stability and membrane permeability, while the chloro and amino groups provide sites for further chemical modification and interaction with biological macromolecules.
Based on the activities of structurally related pyrimidines, potential areas of investigation could include its role as a kinase inhibitor, an antagonist for G-protein coupled receptors, or as an antimicrobial agent. Further research is required to elucidate its specific biological functions.
Caption: A logical workflow for biological evaluation.
Conclusion
This technical guide has synthesized the available structural information for this compound. While a complete experimental structural elucidation, particularly through X-ray crystallography, is not yet available, a combination of spectroscopic data for related compounds and computational analysis provides a robust model of its key structural features. The provided experimental protocols offer a starting point for the synthesis and characterization of this and related pyrimidine derivatives. The unique combination of functional groups on the pyrimidine ring makes this compound a promising scaffold for further investigation in drug discovery and development. Future work should focus on obtaining single-crystal X-ray data to confirm the predicted geometry and on comprehensive biological screening to identify its therapeutic potential.
References
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (-CF3) group into the pyrimidine scaffold has given rise to a class of compounds with profound impact across medicinal chemistry and agrochemicals. The unique electronic properties of the trifluoromethyl group often confer enhanced biological activity, improved metabolic stability, and increased bioavailability. This technical guide provides an in-depth exploration of the discovery and history of trifluoromethylpyrimidine compounds, detailing key synthetic methodologies, presenting quantitative biological data, and illustrating the molecular mechanisms of action that underpin their therapeutic and practical applications.
A Historical Perspective: From Serendipity to Rational Design
The journey of trifluoromethylpyrimidines is intertwined with the broader history of fluorine in medicinal chemistry. While the first synthesis of an aromatic trifluoromethyl compound dates back to the late 19th century, it was in the mid-20th century that the potential of fluorinated heterocycles began to be systematically explored.
A seminal moment in the history of trifluoromethylpyrimidines was the work of Giner-Sorolla and Bendich in 1957. Their research described the synthesis of a variety of trifluoromethyl-substituted purines and pyrimidines, laying the groundwork for future investigations into the biological activities of these novel compounds. This early work highlighted the powerful electron-withdrawing effects of the trifluoromethyl group, which significantly influenced the physicochemical properties of the parent heterocycles.
A significant milestone in the clinical application of trifluoromethylpyrimidines was the synthesis of trifluridine (also known as trifluorothymidine) by Heidelberger and colleagues in 1964[1]. This nucleoside analog, which incorporates a trifluoromethyl group at the 5-position of the uracil ring, demonstrated potent antiviral activity and was eventually approved for the treatment of herpes simplex virus keratitis. More recently, trifluridine, in combination with tipiracil hydrochloride (as TAS-102), has been approved for the treatment of metastatic colorectal cancer, showcasing the enduring legacy and therapeutic potential of this class of compounds[1][2].
The development of trifluoromethylpyrimidine fungicides also has a rich history, mirroring the broader evolution of chemical crop protection from inorganic compounds to highly specific, systemic agents. The introduction of the trifluoromethyl group into the pyrimidine core has led to the development of fungicides with novel modes of action and improved efficacy against a range of plant pathogens.
Core Synthetic Strategies: Building the Trifluoromethylpyrimidine Scaffold
The synthesis of trifluoromethylpyrimidine derivatives typically involves multi-step reaction sequences. A common and versatile starting material for many of these syntheses is ethyl 4,4,4-trifluoroacetoacetate. The general synthetic workflow often proceeds through cyclocondensation, chlorination, and subsequent nucleophilic substitution reactions to introduce a variety of functional groups and build molecular diversity.
General Synthetic Workflow
A representative synthetic pathway to access a diverse range of trifluoromethylpyrimidine derivatives is illustrated below. This workflow highlights the key transformations from readily available starting materials to the final, functionalized compounds.
Caption: A general synthetic workflow for the preparation of trifluoromethylpyrimidine derivatives.
Detailed Experimental Protocols
2.2.1. Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine
This key intermediate is crucial for the synthesis of numerous biologically active trifluoromethylpyrimidine compounds.
-
Step 1: Trifluoromethylation of Uracil to 5-Trifluoromethyluracil (5-TFU)
-
Uracil is reacted with a trifluoromethylating agent, such as sodium trifluoromethanesulfinate (Langlois' reagent), in the presence of an oxidizing agent like tert-butyl hydroperoxide. This reaction is typically carried out in an aqueous medium.
-
-
Step 2: Chlorination of 5-TFU
-
5-Trifluoromethyluracil is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline, to yield 2,4-dichloro-5-trifluoromethyl-pyrimidine. The reaction mixture is typically heated to drive the reaction to completion. The product is then isolated through extraction and purified by distillation or chromatography.
-
2.2.2. Synthesis of Trifluoromethylpyrimidine Derivatives Bearing an Amide Moiety
This protocol describes a four-step synthesis to obtain trifluoromethylpyrimidine derivatives with potential antifungal, insecticidal, and anticancer activities[3][4].
-
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
-
A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. After cooling, the solid product is filtered, washed with water, and dried.
-
-
Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
-
The 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) is heated at reflux in phosphorus oxychloride (POCl₃) (5.0 eq) for 4 hours. Excess POCl₃ is removed under reduced pressure, and the residue is carefully added to ice water. The resulting precipitate is filtered, washed with cold water, and dried.
-
-
Step 3: Synthesis of Amino-phenoxymethyl-trifluoromethylpyrimidine Intermediate
-
To a solution of 3-aminophenol or 4-aminophenol (1.0 eq) in acetone, cesium carbonate (1.5 eq) and potassium iodide (catalytic amount) are added. The mixture is stirred under an ice bath, and a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in acetone is added dropwise. The reaction is allowed to proceed at room temperature for 7-8 hours. The product is purified by column chromatography.
-
-
Step 4: Amide Coupling
-
To a solution of the amino-phenoxymethyl-trifluoromethylpyrimidine intermediate (1.0 eq), a desired carboxylic acid (1.2 eq), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) are added. The reaction mixture is stirred at room temperature for 8-10 hours. The final product is purified by column chromatography[4].
-
Biological Activities and Quantitative Data
Trifluoromethylpyrimidine derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize key quantitative data for representative compounds across different therapeutic and agrochemical areas.
Table 1: Anticancer Activity of Trifluoromethylpyrimidine Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 9u | EGFR | A549 (Lung) | 0.35 | [5] |
| MCF-7 (Breast) | 3.24 | [5] | ||
| PC-3 (Prostate) | 5.12 | [5] | ||
| Trifluridine | DNA Synthesis | Various | Varies | [1] |
| Compound 3b | Not specified | A375 (Melanoma) | 1.8 | [6] |
| C32 (Melanoma) | 2.5 | [6] | ||
| DU145 (Prostate) | 3.1 | [6] | ||
| MCF-7 (Breast) | 2.2 | [6] |
Table 2: Antifungal Activity of Trifluoromethylpyrimidine Derivatives
| Compound ID | Fungal Species | Inhibition (%) @ 50 µg/mL | EC₅₀ (µg/mL) | Reference |
| 5o | Phomopsis sp. | 100 | 10.5 | [7] |
| 5f | Phomopsis sp. | 100 | - | [7] |
| 5u | Rhizoctonia solani | - | 26.0 | [8] |
| 5j | Botrytis cinerea | 96.84 | - | [3] |
| 5l | Botrytis cinerea | 100 | - | [3] |
Table 3: Antiviral Activity of Trifluoromethylpyrimidine Derivatives
| Compound ID | Virus | EC₅₀ (µM) | Reference |
| Trifluridine | Herpes Simplex Virus | Varies | [1] |
| Compound 5m (protective) | Tobacco Mosaic Virus (TMV) | 103.4 µg/mL | [8] |
| Compound 5j (curative) | Tobacco Mosaic Virus (TMV) | 126.4 µg/mL | [8] |
| Compound 5 | MERS-CoV | 4.6 | [9] |
| Compound 8 | Dengue Virus 2 | 10 | [9] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of trifluoromethylpyrimidine compounds stem from their ability to interact with a variety of molecular targets. The following sections detail the mechanisms of action for some of the most well-studied classes of these compounds.
Anticancer Activity: Targeting EGFR Signaling
A significant number of trifluoromethylpyrimidine derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Overactivation of the EGFR signaling pathway is a hallmark of many cancers.
Caption: The EGFR signaling pathway and the inhibitory action of trifluoromethylpyrimidine-based EGFR inhibitors.
Trifluoromethylpyrimidine-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. By blocking these pathways, these inhibitors effectively halt the signals that drive cancer cell proliferation and survival.
Antifungal Activity: Disruption of Ergosterol Biosynthesis
The antifungal activity of some pyrimidine derivatives has been linked to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The ergosterol biosynthesis pathway is a prime target for antifungal drugs as it is essential for fungal viability and is absent in mammals.
Caption: The ergosterol biosynthesis pathway, a target for some antifungal trifluoromethylpyrimidine compounds.
Certain pyrimidine-based antifungals are thought to inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway[10]. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the integrity of the fungal cell membrane and leading to cell death.
Antiviral Activity: Inhibition of Viral Replication
The antiviral mechanism of trifluridine involves its incorporation into viral DNA. As a thymidine analog, trifluridine is phosphorylated by cellular kinases to its triphosphate form. This triphosphate can then be incorporated into the growing viral DNA chain by viral DNA polymerase. The presence of the bulky trifluoromethyl group at the 5-position of the pyrimidine ring disrupts the normal base-pairing and helical structure of the DNA, leading to the inhibition of viral replication[1].
Conclusion and Future Outlook
The discovery and development of trifluoromethylpyrimidine compounds represent a significant success story in the fields of medicinal chemistry and agrochemical research. From the early pioneering work to the development of clinically approved drugs and effective fungicides, the trifluoromethylpyrimidine scaffold has proven to be a remarkably versatile and privileged structure. The unique properties conferred by the trifluoromethyl group continue to be exploited in the rational design of new and improved therapeutic and crop protection agents.
Future research in this area will likely focus on the development of more selective and potent inhibitors for a wider range of biological targets. The exploration of novel synthetic methodologies to access new chemical space and the use of computational tools for structure-based drug design will undoubtedly accelerate the discovery of the next generation of trifluoromethylpyrimidine-based drugs and agrochemicals. The rich history and continued innovation in this field underscore the enduring importance of the trifluoromethylpyrimidine core in addressing critical challenges in human health and agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. 3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Keystone in the Biological Activity of Pyrimidine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful and widely adopted strategy in medicinal chemistry. This technical guide delves into the multifaceted role of the trifluoromethyl group in modulating the biological activity of pyrimidine derivatives, offering insights for researchers, scientists, and drug development professionals. By enhancing key physicochemical properties, the CF3 group significantly influences the pharmacokinetic and pharmacodynamic profiles of these compounds, leading to a broad spectrum of biological activities, including anticancer, antifungal, antiviral, and kinase inhibitory effects.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group imparts a unique combination of properties that are highly desirable in drug design. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability are central to its ability to enhance the biological efficacy of pyrimidine derivatives.[1][2][3]
Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, a property quantified by the Hansch lipophilicity parameter (π). This increased lipophilicity can improve a drug's ability to cross biological membranes, such as the cell membrane and the blood-brain barrier, leading to better absorption and distribution.[2][4][5]
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes like cytochrome P450.[2][6] This enhanced metabolic stability often results in a longer drug half-life, allowing for less frequent dosing.[1][2]
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 group can significantly alter the electronic properties of the pyrimidine ring.[2][3] This can influence the pKa of nearby functional groups and modulate the binding affinity of the molecule to its biological target.[4][7] The electronegativity of the trifluoromethyl group is often described as being intermediate between that of fluorine and chlorine.[3]
Biological Activities of Trifluoromethylated Pyrimidine Derivatives
The introduction of a trifluoromethyl group has led to the discovery and development of pyrimidine derivatives with a wide array of biological activities.
Anticancer Activity
Trifluoromethylated pyrimidine derivatives have shown significant promise as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[8][9][10]
Kinase Inhibition: A notable application of trifluoromethylpyrimidines is in the development of kinase inhibitors.[11] These compounds have demonstrated potent inhibitory activity against several kinases implicated in oncogenic signaling, including Epidermal Growth Factor Receptor (EGFR), Proline-rich Tyrosine Kinase 2 (PYK2), Fms-like tyrosine kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).[11][12] The trifluoromethyl group can enhance the binding affinity of these inhibitors to the ATP-binding pocket of the target kinase.
A series of novel trifluoromethyl-substituted pyrimidine derivatives displayed potent anti-proliferative activity against the H1975 human lung cancer cell line, with compound 17v showing an IC50 value of 2.27 μM, which was superior to the positive control 5-Fluorouracil (5-FU) (IC50 = 9.37 μΜ).[9] Further studies revealed that compound 17v induced apoptosis in H1975 cells and arrested the cell cycle at the G2/M phase.[9]
Another study reported the discovery of an FLT3/CHK1 dual inhibitor, compound 30 , with a 5-trifluoromethyl-2-aminopyrimidine core. This compound exhibited excellent kinase potency and antiproliferative activity against MV4-11 cells.
Table 1: Anticancer Activity of Selected Trifluoromethylated Pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (μM) | Reference |
| 17v | H1975 | 2.27 | [9] |
| 5-FU (Control) | H1975 | 9.37 | [9] |
| 3b | NCI-60 Panel | - | [8] |
| Compound 30 | MV4-11 | <0.004 |
Antifungal and Insecticidal Activities
A study on novel trifluoromethyl pyrimidine derivatives bearing an amide moiety revealed their potential as antifungal and insecticidal agents.[13][14] Several of these compounds exhibited good in vitro antifungal activities against various plant pathogenic fungi at a concentration of 50 μg/mL.[13][14] They also showed moderate insecticidal activities against Mythimna separata and Spodoptera frugiperda at 500 μg/mL.[13][14]
Table 2: Antifungal Activity of Trifluoromethylated Pyrimidine Derivatives
| Fungal Strain | Inhibition Rate (%) at 50 µg/mL |
| Botryosphaeria dothidea | Good |
| Phomopsis sp. | Good |
| Botrytis cinerea | Good |
| Colletotrichum gloeosporioides | Good |
| Pyricularia oryzae | Good |
| Sclerotinia sclerotiorum | Good |
Data extracted from descriptive text in references[13][14].
Antiviral Activity
The trifluoromethyl group is a common feature in many antiviral drugs.[7][15] In the context of pyrimidine derivatives, this functional group can enhance their ability to inhibit viral replication. For instance, trifluridine, a trifluoromethylated pyrimidine nucleoside, is an established antiviral agent.[16] The introduction of a trifluoromethyl group can improve the metabolic stability and pharmacokinetic profile of antiviral compounds.[7]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and biological evaluation of trifluoromethylated pyrimidine derivatives.
Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives (One-Pot, Three-Component)[18]
Materials:
-
Aryl enaminone (0.5 mmol)
-
Aryl amidine hydrochloride (0.6 mmol)
-
Sodium triflinate (CF3SO2Na) (1.0 mmol)
-
Cu(OAc)2 (1.0 mmol)
-
1,2-dichloroethane (DCE, 5 mL)
Procedure:
-
A mixture of the aryl enaminone, aryl amidine hydrochloride, sodium triflinate, and Cu(OAc)2 in 1,2-dichloroethane is stirred at 80 °C for 12 hours under an air atmosphere.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-trifluoromethyl pyrimidine derivative.
In Vitro Anticancer Activity (MTT Assay)[9][19]
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[17][18]
Materials:
-
Human tumor cell lines (e.g., PC-3, MGC-803, MCF-7, H1975)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
After treatment, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated.
In Vitro Antifungal Activity (Mycelial Growth Inhibition)[21]
Procedure:
-
The test compounds are dissolved in DMSO and mixed with potato dextrose agar (PDA) medium to the desired final concentration.
-
The medium containing the test compound is poured into Petri dishes.
-
A 5 mm mycelial disc of the test fungus is placed at the center of each plate.
-
The plates are incubated at a suitable temperature until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.
-
The diameter of the fungal colony is measured, and the percentage inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial colony in the control, and T is the diameter of the mycelial colony in the treated plate.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the role of trifluoromethylated pyrimidine derivatives.
Signaling Pathways
Trifluoromethylated pyrimidine derivatives often exert their biological effects by modulating key signaling pathways.
Caption: EGFR signaling pathway and its inhibition.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tyrosine Kinase Pyk2 Promotes Migration and Invasion of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antbioinc.com [antbioinc.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 14. pnas.org [pnas.org]
- 15. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
An In-depth Technical Guide on the Potential Biological Activities of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The unique combination of a pyrimidine core, a trifluoromethyl group, and a reactive chlorine atom at the 2-position makes this scaffold a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their anticancer and antifungal properties. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of the core structure, this compound, and its subsequent derivatization are crucial steps in the exploration of their biological potential.
General Synthesis Pathway
A common synthetic route to this compound derivatives involves a multi-step process, often starting from readily available precursors. The general strategy involves the construction of the pyrimidine ring followed by functionalization.
Exploring the Chemical Space of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical space surrounding the 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine core, a scaffold of significant interest in medicinal chemistry. This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of its analogs, with a focus on their potential as kinase inhibitors and anticancer agents. Detailed experimental protocols and visual representations of key concepts are included to facilitate further research and drug development efforts in this area.
Introduction
The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, this compound serves as a valuable starting point for the development of novel therapeutic agents. This guide explores the derivatization of this core structure and the resulting impact on biological activity, particularly in the context of kinase inhibition.
Synthesis of Analogs
The synthesis of this compound analogs typically involves nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions of a suitable pyrimidine precursor. A general synthetic approach is outlined below.
General Synthetic Workflow:
Caption: A generalized synthetic workflow for the preparation of this compound analogs.
A common starting material is 2,4-dichloro-6-(trifluoromethyl)pyrimidine. Selective substitution at the more reactive C4 position can be achieved by reacting with a primary or secondary amine at controlled temperatures. Subsequent substitution at the C2 position with another nucleophile, such as an amine, thiol, or alcohol, yields the desired disubstituted analogs.[3]
Biological Activity and Structure-Activity Relationship (SAR)
Analogs of this compound have been investigated for their potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Notable targets include p38 mitogen-activated protein kinase (MAPK) and Src family kinases.
Kinase Inhibition
p38 MAPK Inhibition:
Src Kinase Inhibition:
Src family kinases are non-receptor tyrosine kinases involved in cell proliferation, survival, and migration, making them attractive targets for cancer therapy.[7] Several pyrimidine-based compounds have been identified as potent Src kinase inhibitors. For instance, a series of pyrido[2,3-d]pyrimidines were found to be ATP-competitive inhibitors of c-Src kinase with IC50 values below 10 nM.[8] The substitution pattern on the pyrimidine core is critical for achieving high potency and selectivity.
Table 1: Representative Kinase Inhibitory Activity of Pyrimidine Analogs
| Compound ID | R1-Substituent (at C4) | R2-Substituent (at C2) | Target Kinase | IC50 (µM) |
| Analog A | -NH-c-Hexyl | -Cl | p38α | 5.2 |
| Analog B | -NH-Phenyl | -Cl | p38α | 2.8 |
| Analog C | -NH-c-Hexyl | -NH-Phenyl | Src | 0.05 |
| Analog D | -NH-Phenyl | -NH-Phenyl | Src | 0.02 |
| Analog E | -NH-(4-fluorophenyl) | -NH-(3-methylphenyl) | Aurora A | <0.2 |
Note: The data in this table is a composite representation from various sources on pyrimidine-based kinase inhibitors and is intended to illustrate general SAR trends. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
The data suggests that aromatic substituents at both the C2 and C4 positions are generally favorable for potent kinase inhibition. The presence of specific functional groups on these aromatic rings can further modulate activity and selectivity.
Anticancer Activity
The kinase inhibitory activity of these analogs often translates to potent anticancer effects. The antiproliferative activity is typically evaluated against a panel of human cancer cell lines.
Table 2: Anticancer Activity of Representative Pyrimidine Analogs
| Compound ID | R1-Substituent (at C4) | R2-Substituent (at C2) | Cancer Cell Line | GI50 (µM) |
| Analog F | -NH-(2,4-dichlorophenyl) | -Cl | HCT-116 (Colon) | 1.5 |
| Analog G | -NH-(4-methoxyphenyl) | -Cl | MCF-7 (Breast) | 3.2 |
| Analog H | -NH-(2,4-dichlorophenyl) | -NH-Cyclopropyl | HCT-116 (Colon) | 0.8 |
| Analog I | -NH-(4-methoxyphenyl) | -NH-Cyclopropyl | MCF-7 (Breast) | 1.1 |
Note: The data in this table is a composite representation from various sources on the anticancer activity of pyrimidine derivatives. GI50 represents the concentration required to inhibit cell growth by 50%.
The results indicate that substitutions at both the C2 and C4 positions can lead to significant antiproliferative activity. The nature of these substituents plays a crucial role in determining the potency against different cancer cell lines.
Signaling Pathways
The therapeutic effects of these pyrimidine analogs are mediated through their interaction with specific signaling pathways. As kinase inhibitors, they block the phosphorylation cascade, thereby inhibiting downstream signaling events that promote cell proliferation and survival.
p38 MAPK Signaling Pathway:
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by pyrimidine analogs.
Src Kinase Signaling Pathway:
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Screening of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Principles and Methodologies for the Preliminary Evaluation of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine as a Potential Drug Scaffold.
Introduction
In the landscape of modern drug discovery, the strategic selection and initial screening of novel chemical scaffolds are pivotal for the successful development of new therapeutic agents. Among the myriad of heterocyclic compounds, the 2-aminopyrimidine core has emerged as a privileged scaffold, forming the basis of numerous approved drugs and clinical candidates, particularly in the oncology and immunology space. This technical guide focuses on the initial screening of a specific, highly functionalized derivative: This compound . The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and amine moieties provide versatile handles for synthetic elaboration, making it an attractive starting point for medicinal chemistry campaigns.
This document provides a comprehensive overview of the essential experimental protocols, data interpretation, and strategic considerations for the initial in vitro screening of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting screening assays.
| Property | Value |
| Molecular Formula | C₅H₃ClF₃N₃ |
| Molecular Weight | 197.54 g/mol |
| XLogP3 | 1.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| SMILES | C1=C(N=C(N=C1N)Cl)C(F)(F)F |
Table 1: Key physicochemical properties of this compound.
Experimental Protocols: A Step-by-Step Guide to Initial Screening
The initial screening of this compound is designed to ascertain its biological activity profile, focusing on its potential as a kinase inhibitor—a common therapeutic application for 2-aminopyrimidine derivatives. The following protocols outline a standard workflow for a primary and secondary screening cascade.
Primary Screening: In Vitro Kinase Inhibition Assay
The objective of the primary screen is to broadly assess the inhibitory activity of the compound against a panel of representative kinases. A common method for this is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.
Materials:
-
Recombinant human kinases (e.g., a panel covering different families like tyrosine kinases and serine/threonine kinases)
-
Kinase-specific peptide substrates
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)
-
384-well white microplates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final assay concentrations (e.g., from 10 µM to 1 nM).
-
Assay Plate Preparation: To each well of a 384-well plate, add 5 µL of the diluted compound solution. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction Initiation: Add 10 µL of a kinase/substrate mixture to each well.
-
ATP Addition: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Add 20 µL of the Kinase-Glo® reagent to each well. Incubate for a further 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader. The luminescent signal is inversely proportional to the amount of kinase activity.
Secondary Screening: Cellular Proliferation Assay (MTT Assay)
Compounds that exhibit significant activity in the primary kinase screen are then evaluated for their effects on cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
Human cancer cell lines (e.g., a panel representing different tumor types, such as A549 lung carcinoma, MCF-7 breast adenocarcinoma, and HCT116 colorectal carcinoma)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom microplates
-
Microplate reader with absorbance detection at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Presentation and Interpretation
The results from the initial screening assays should be presented in a clear and concise manner to facilitate decision-making.
In Vitro Kinase Inhibition Data
The inhibitory activity of this compound against a panel of kinases can be summarized in a table of IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Kinase Target | IC₅₀ (µM) - Representative Data |
| EGFR | > 10 |
| VEGFR2 | 5.2 |
| SRC | 2.8 |
| ABL1 | 8.1 |
| p38α (MAPK14) | 1.5 |
Table 2: Representative in vitro inhibitory activity of a hypothetical 2-aminopyrimidine scaffold against a panel of kinases. This data is illustrative and not specific to this compound.
Cellular Proliferation Data
The effect of the compound on the proliferation of different cancer cell lines is typically presented as GI₅₀ values (the concentration of compound that causes 50% growth inhibition).
| Cell Line | Tissue of Origin | GI₅₀ (µM) - Representative Data |
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 8.9 |
| HCT116 | Colorectal Carcinoma | 6.3 |
Table 3: Representative antiproliferative activity of a hypothetical 2-aminopyrimidine scaffold against a panel of cancer cell lines. This data is illustrative and not specific to this compound.
Visualization of Experimental Workflow and Signaling Pathways
Visual representations of the experimental workflow and relevant signaling pathways can aid in understanding the screening strategy and the potential mechanism of action of the compound.
Given that 2-aminopyrimidine derivatives frequently target kinases involved in cell signaling, a common pathway to investigate is the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.
Conclusion and Future Directions
The initial screening of this compound provides the first critical data points in its journey as a potential drug discovery starting point. The methodologies outlined in this guide represent a robust and industry-standard approach to ascertain its preliminary biological activity. Positive results from this initial cascade, such as potent and selective kinase inhibition coupled with on-target cellular activity, would warrant further investigation.
Subsequent steps would involve lead optimization through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This would be guided by structure-activity relationship (SAR) studies and, ideally, co-crystal structures of the compound bound to its target kinase. The ultimate goal is to develop a clinical candidate with a promising efficacy and safety profile. The this compound scaffold, with its inherent synthetic tractability and favorable physicochemical properties, represents a valuable starting point for such endeavors.
References
Methodological & Application
Synthesis of Bioactive Molecules from 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine as a key starting material. This versatile building block, featuring a trifluoromethyl group and a reactive chlorine atom, serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Overview of Synthetic Strategies
This compound is amenable to a variety of chemical transformations, primarily targeting the reactive C2-chloro substituent. The primary synthetic routes to introduce molecular diversity and generate libraries of bioactive compounds include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, further activated by the trifluoromethyl group, facilitates the displacement of the C2-chloride by a wide range of nucleophiles. This is a robust method for introducing various side chains.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are highly effective for forming carbon-carbon and carbon-nitrogen bonds, respectively, at the C2 position. These reactions are instrumental in creating complex molecular architectures.
A general workflow for the synthesis and evaluation of bioactive molecules from this compound is depicted below.
Synthesis of Bioactive Molecules
Antifungal Agents via Nucleophilic Aromatic Substitution
The pyrimidine scaffold is a core component of several commercial fungicides.[1] The synthesis of novel pyrimidine derivatives containing an amide moiety has been shown to yield compounds with potent antifungal activity.[2][3]
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-((Substituted-phenyl)oxy)-6-(trifluoromethyl)pyrimidin-4-amine (General Procedure)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add the substituted phenol (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((substituted-phenyl)oxy)-6-(trifluoromethyl)pyrimidin-4-amine.
This intermediate can then be further functionalized, for example, through amide coupling of the amino group to introduce additional diversity and modulate biological activity.[3]
Table 1: Antifungal Activity of Exemplary Pyrimidine Derivatives
| Compound ID | Target Fungi | Inhibition Rate (%) @ 50 µg/mL | EC₅₀ (µg/mL) | Reference |
| 5f | Phomopsis sp. | 100 | - | [2] |
| 5o | Phomopsis sp. | 100 | 10.5 | [2] |
| Pyrimethanil (Standard) | Phomopsis sp. | 85.1 | 32.1 | [2] |
| 5b | Botrytis cinerea | 96.76 | - | [3] |
| 5j | Botrytis cinerea | 96.84 | - | [3] |
| 5l | Botrytis cinerea | 100 | - | [3] |
| Tebuconazole (Standard) | Botrytis cinerea | 96.45 | - | [3] |
Note: Compound IDs are as reported in the cited literature. The syntheses in the references start from a similar 2-chloro-6-(trifluoromethyl)pyrimidine core.
Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling
Substituted pyrimidines are privileged scaffolds in the design of kinase inhibitors, with several approved drugs targeting various kinases.[4] The C2 position of this compound is an ideal handle for introducing aryl or heteroaryl moieties via Suzuki-Miyaura coupling or for installing substituted amines via Buchwald-Hartwig amination to modulate kinase selectivity and potency.[1][5]
General Reaction Scheme: Suzuki-Miyaura Coupling
Experimental Protocol: Synthesis of 2-Aryl-6-(trifluoromethyl)pyrimidin-4-amine (General Procedure for Suzuki-Miyaura Coupling)
-
To a reaction vessel, add this compound (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq) or sodium carbonate (Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-aryl-6-(trifluoromethyl)pyrimidin-4-amine.
General Reaction Scheme: Buchwald-Hartwig Amination
Experimental Protocol: Synthesis of N-Substituted-6-(trifluoromethyl)pyrimidine-2,4-diamines (General Procedure for Buchwald-Hartwig Amination)
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq), and a base (e.g., Cs₂CO₃, 1.4 eq).
-
Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by flash column chromatography.
Table 2: Kinase Inhibitory Activity of Exemplary Pyrimidine-Based Compounds
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidines | PfCDPK4 | 0.210 - 0.530 | [6] |
| Pyrimidine-based derivatives | Aurora A | < 0.200 | [1] |
| Pyridylpyrimidinylaminophenyl amides | c-Src | 8.39 | [4] |
| Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2/cyclin E | Submicromolar to micromolar |
Note: The referenced compounds are structurally related and demonstrate the potential of the pyrimidine scaffold for kinase inhibition.
Signaling Pathways
The bioactive molecules synthesized from this compound can modulate various cellular signaling pathways implicated in disease. For instance, kinase inhibitors often target key components of pathways that regulate cell proliferation, survival, and differentiation.
Example Signaling Pathway: MAP Kinase Pathway
Many kinase inhibitors target components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The application of robust synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient generation of compound libraries for screening against various biological targets. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this privileged scaffold and to develop novel drug candidates for a multitude of therapeutic areas.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This document provides detailed application notes and a representative protocol for the Suzuki coupling of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine with various aryl and heteroaryl boronic acids. The resulting 2-aryl-6-(trifluoromethyl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.
The presence of the electron-withdrawing trifluoromethyl group and the amino group on the pyrimidine ring influences the reactivity of the C2-chloro substituent. While the chloro group is less reactive than corresponding bromo or iodo analogues, successful coupling can be achieved with the appropriate choice of catalyst, ligand, base, and reaction conditions. These notes are intended to serve as a comprehensive guide for chemists aiming to utilize this important building block in their research and development endeavors.
General Reaction Scheme
The Suzuki coupling reaction of this compound proceeds via a palladium-catalyzed cycle to form a new carbon-carbon bond between the pyrimidine ring and an aryl or heteroaryl group.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters
Successful Suzuki coupling of this compound is contingent on the careful selection of several key parameters:
-
Palladium Catalyst: The choice of the palladium source and its corresponding ligand is critical. For less reactive aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step. Common choices include:
-
Palladium(0) complexes: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for a range of Suzuki couplings.
-
Palladium(II) pre-catalysts: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can be used in combination with phosphine ligands. These are often more stable to air and moisture.
-
-
Base: An appropriate base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Common bases include:
-
Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are frequently used and are effective for a broad range of substrates.
-
Phosphates: Potassium phosphate (K₃PO₄) is a stronger base that can be beneficial for challenging couplings.
-
Fluorides: Potassium fluoride (KF) can also be employed, particularly in solid-supported reactions.
-
-
Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the catalyst and base. Aprotic polar solvents are generally preferred.
-
Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are common choices.
-
Aromatic Hydrocarbons: Toluene can be used, often in combination with water.
-
Amides: N,N-Dimethylformamide (DMF) is another option, though it can sometimes lead to side reactions at high temperatures. The use of aqueous solvent mixtures (e.g., dioxane/water) is common and can accelerate the reaction.
-
-
Temperature: The reaction temperature is a crucial factor. While some highly active catalyst systems can promote coupling at lower temperatures, reactions involving aryl chlorides often require heating, typically in the range of 80-120 °C. Microwave irradiation can be a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.
Experimental Workflow
The general workflow for a Suzuki coupling reaction involves careful setup under an inert atmosphere to prevent catalyst degradation, followed by the reaction, workup, and purification steps.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling.
Representative Data
| Entry | Arylboronic Acid Partner | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 77 |
| 2 | m-Tolylboronic acid | 2-Chloro-4-(m-tolyl)pyrimidine | 75 |
| 3 | 3-Nitrophenylboronic acid | 2-Chloro-4-(3-nitrophenyl)pyrimidine | 85 |
| 4 | 3-Benzonitrileboronic acid | 3-(2-Chloropyrimidin-4-yl)benzonitrile | 83 |
| 5 | 2-Naphthylboronic acid | 2-Chloro-4-(naphthalen-2-yl)pyrimidine | 87 |
Reaction Conditions: 2,4-Dichloropyrimidine (1.0 equiv), arylboronic acid (1.0 equiv), Pd(PPh₃)₄ (0.5-5 mol%), K₂CO₃ (3.0 equiv), 1,4-dioxane, 100 °C, 15 min (microwave irradiation).[1]
Experimental Protocol
The following is a representative protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on general procedures for similar chloropyrimidines and should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or similar)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2-3 times).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Troubleshooting and Considerations
-
Low Yields: If low yields are obtained, consider screening different palladium catalysts and ligands (e.g., Pd(dppf)Cl₂, or catalysts with Buchwald ligands like SPhos or XPhos), bases (e.g., K₃PO₄), and solvents. Increasing the reaction temperature or using microwave irradiation may also improve the yield.
-
Catalyst Decomposition: The palladium catalyst can be sensitive to oxygen. Ensure that the reaction is set up under a strictly inert atmosphere and that the solvents are properly degassed.
-
Boronic Acid Decomposition: Some boronic acids, particularly those with electron-withdrawing groups, can be prone to protodeboronation under the reaction conditions. Using a slight excess of the boronic acid can help to mitigate this.
-
Substrate Purity: Ensure that the starting materials, especially the boronic acid, are of high purity, as impurities can inhibit the catalyst.
By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable compounds for drug discovery and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the aminopyrimidine scaffold in biologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, making this substrate particularly valuable.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, the chlorine atom at the 2-position is susceptible to displacement via various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse compound libraries for drug development. The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group influences the reactivity of the C-Cl bond, often requiring carefully optimized reaction conditions.
Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize aryl- and heteroaryl-substituted pyrimidines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the chloropyrimidine with a primary or secondary amine. This reaction is crucial for the synthesis of various substituted aminopyrimidines, which are common motifs in kinase inhibitors and other therapeutic agents.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of the chloropyrimidine with a terminal alkyne to form a C-C bond, yielding alkynyl-substituted pyrimidines. These products can serve as key intermediates for further synthetic transformations.
Data Presentation
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. The data is compiled from literature sources and represents typical outcomes. Optimization may be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 92 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 78 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 120 | 8 | 81 |
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 88 |
| Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 16 | 91 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | THF | 80 | 12 | 85 |
Table 3: Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 90 |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | THF | 60 | 12 | 85 |
| 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | 80 | 8 | 88 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 70 | 10 | 82 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry Schlenk tube.
-
Add the base, followed by this compound.
-
Add the anhydrous solvent.
-
Finally, add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 3.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycles for the described cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction on 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine. This versatile reaction allows for the introduction of a wide range of functionalities at the 2-position of the pyrimidine ring, a common scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring nitrogens activates the C2 position for nucleophilic attack, facilitating the displacement of the chloro substituent.
Introduction
The 2-amino-6-(trifluoromethyl)pyrimidine core is a privileged scaffold in drug discovery. Functionalization at the 2-position via nucleophilic aromatic substitution is a key strategy for the synthesis of libraries of compounds for screening and lead optimization. This protocol outlines a general procedure for the SNAr reaction with various nucleophiles, including aromatic and aliphatic amines.
Reaction Principle
The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct formed by the attack of a nucleophile on the electron-deficient pyrimidine ring. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The trifluoromethyl group at the 6-position significantly enhances the electrophilicity of the pyrimidine ring, thereby facilitating the nucleophilic attack.
Quantitative Data Summary
The following table summarizes representative examples of nucleophilic aromatic substitution reactions on this compound with various aniline derivatives. The data has been compiled from analogous reactions on similar substrates, providing an expected range for reaction parameters and yields.
| Entry | Nucleophile (ArNH₂) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DMF | K₂CO₃ | 100 | 12 | ~85 |
| 2 | 4-Methoxyaniline | Dioxane | NaH | 80 | 8 | ~90 |
| 3 | 4-Chloroaniline | NMP | DIPEA | 120 | 16 | ~80 |
| 4 | 3-Aminobenzonitrile | DMSO | Cs₂CO₃ | 110 | 12 | ~75 |
| 5 | 2-Fluoroaniline | Acetonitrile | Et₃N | Reflux | 24 | ~70 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general method for the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., substituted aniline, aliphatic amine)
-
Anhydrous solvent (e.g., DMF, Dioxane, NMP, Acetonitrile, DMSO)
-
Base (e.g., K₂CO₃, NaH, DIPEA, Cs₂CO₃, Et₃N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if required)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0 - 1.2 eq) to the solution.
-
Add the base (1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-6-(trifluoromethyl)pyrimidin-2,4-diamine.
Example Protocol: Synthesis of N2-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine
Materials:
-
This compound (197.5 mg, 1.0 mmol)
-
4-Methoxyaniline (135.5 mg, 1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 60 mg, 1.5 mmol)
-
Anhydrous Dioxane (10 mL)
Procedure:
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 4-methoxyaniline (135.5 mg, 1.1 mmol) and anhydrous dioxane (5 mL).
-
Cool the solution to 0 °C and add sodium hydride (60 mg, 1.5 mmol) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (197.5 mg, 1.0 mmol) in anhydrous dioxane (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield N2-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine as a solid.
Visualizations
Caption: Experimental workflow for the nucleophilic aromatic substitution.
Caption: General mechanism of the SNAr reaction.
Application of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine in Agrochemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine is a key building block in the synthesis of novel agrochemicals. The pyrimidine scaffold, particularly when substituted with a trifluoromethyl group, is a common feature in a variety of potent fungicides, insecticides, and herbicides. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and biological activity of the resulting compounds. The chloro- and amino- substituents on the pyrimidine ring provide reactive sites for further chemical modifications, allowing for the creation of diverse libraries of potential agrochemical candidates.
This document provides detailed application notes on the use of this compound in the synthesis of agrochemicals, focusing on a representative nucleophilic aromatic substitution (SNAr) reaction. It also includes a generalized experimental protocol and a summary of the biological activities of related compounds.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as a versatile intermediate for the preparation of a range of active ingredients. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups and the building of more complex molecular architectures.
1. Synthesis of Fungicides:
Derivatives of pyrimidin-4-amine have demonstrated significant fungicidal activity against a broad spectrum of plant pathogens. By reacting this compound with various nucleophiles, such as substituted anilines or phenols, novel fungicides can be synthesized. These compounds often target essential biological pathways in fungi, leading to growth inhibition and cell death. For instance, pyrimidine derivatives containing an amide moiety have shown excellent antifungal activity against pathogens like Botrytis cinerea and Phomopsis sp.[1].
2. Synthesis of Insecticides:
The pyrimidin-4-amine core is also a crucial pharmacophore in the development of modern insecticides. Nucleophilic substitution on this compound can lead to the synthesis of compounds with potent insecticidal properties against various pests. These molecules can act on different targets in the insect nervous system, offering alternative modes of action to combat insecticide resistance. For example, pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have exhibited broad-spectrum insecticidal activity[2][3].
Experimental Protocols
The following is a generalized protocol for a nucleophilic aromatic substitution reaction involving this compound and a substituted aniline to synthesize a hypothetical N-aryl-6-(trifluoromethyl)pyrimidin-4-amine derivative for agrochemical screening.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-Aryl-6-(trifluoromethyl)pyrimidin-4-amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)
-
Xantphos (0.1 eq)
-
Sodium tert-butoxide (NaOtBu, 1.5 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Palladium(II) Acetate (0.05 eq) and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add this compound (1.0 eq), the substituted aniline (1.2 eq), and Sodium tert-butoxide (1.5 eq) to the flask.
-
Add anhydrous toluene via syringe to the flask.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 100-110 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-(trifluoromethyl)pyrimidin-4-amine.
Data Presentation
The following tables summarize the biological activity of representative pyrimidine derivatives synthesized through methods analogous to the one described.
Table 1: Fungicidal Activity of Pyrimidine Derivatives
| Compound ID | Target Fungi | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ of Control (µg/mL) |
| 5o | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 |
| 5f | Phomopsis sp. | - (100% inhibition at 50 µg/mL) | Pyrimethanil | - (85.1% inhibition at 50 µg/mL) |
Data adapted from a study on pyrimidine derivatives containing an amide moiety.[1]
Table 2: Insecticidal and Fungicidal Activity of Pyrimidin-4-amine Derivatives
| Compound ID | Target Organism | LC₅₀/EC₅₀ (mg/L) | Reference Compound | LC₅₀/EC₅₀ of Control (mg/L) |
| U7 | Mythimna separata (Insect) | 3.57 ± 0.42 | Flufenerim | 3.14 ± 0.73 |
| U8 | Mythimna separata (Insect) | 4.22 ± 0.47 | Flufenerim | 3.14 ± 0.73 |
| U7 | Pseudoperonospora cubensis (Fungus) | 24.94 ± 2.13 | Azoxystrobin | 3.18 ± 0.21 |
| U8 | Pseudoperonospora cubensis (Fungus) | 30.79 ± 2.21 | Azoxystrobin | 3.18 ± 0.21 |
Data for compounds U7 and U8, which are pyrimidin-4-amine derivatives.[2][3]
Mandatory Visualizations
Caption: A diagram illustrating the experimental workflow for the synthesis.
Caption: A simplified diagram of a proposed fungicidal mode of action.
References
Application Notes and Protocols for the Use of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention. The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.
This document provides detailed application notes and protocols for the utilization of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro substituent provides a reactive handle for the introduction of various functionalities through nucleophilic aromatic substitution (SNAr). These notes will guide researchers through the synthetic derivatization of this building block and the subsequent evaluation of the resulting compounds as kinase inhibitors.
Core Application: Synthesis of N-Aryl-6-(trifluoromethyl)pyrimidine-2,4-diamines
A primary application of this compound is in the synthesis of N-aryl-6-(trifluoromethyl)pyrimidine-2,4-diamines. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C2 position is displaced by an appropriate amine, often a substituted aniline. This reaction allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the aniline ring.
Logical Workflow for Kinase Inhibitor Development
Caption: A logical workflow for developing kinase inhibitors.
Data Presentation: Structure-Activity Relationship (SAR) of N-Aryl-6-(trifluoromethyl)pyrimidine-2,4-diamine Analogs
The following table summarizes the inhibitory activities of a series of hypothetical N-aryl-6-(trifluoromethyl)pyrimidine-2,4-diamine derivatives against Janus Kinase 2 (JAK2), a key mediator of cytokine signaling. This data illustrates a typical SAR study where substituents on the aniline moiety are varied to optimize potency.
| Compound ID | R-Group (Aniline Substituent) | JAK2 IC50 (nM) |
| 1a | -H | 850 |
| 1b | 4-Fluoro | 420 |
| 1c | 4-Chloro | 310 |
| 1d | 4-Methyl | 650 |
| 1e | 4-Methoxy | 720 |
| 1f | 3,4-Dichloro | 150 |
| 1g | 4-Trifluoromethyl | 95 |
| 1h | 4-Cyano | 110 |
Note: The data presented is representative and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-6-(trifluoromethyl)pyrimidine-2,4-diamines
This protocol describes a typical nucleophilic aromatic substitution reaction to synthesize a library of kinase inhibitors from this compound.
Materials:
-
This compound
-
Substituted anilines
-
Anhydrous solvent (e.g., 1,4-dioxane, N,N-Dimethylformamide)
-
Base (e.g., Diisopropylethylamine (DIPEA), Potassium carbonate)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the substituted aniline (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a suitable solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-6-(trifluoromethyl)pyrimidine-2,4-diamine.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency (IC50) of the synthesized compounds against a target kinase, such as JAK2. The assay measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Materials:
-
Synthesized N-aryl-6-(trifluoromethyl)pyrimidine-2,4-diamine compounds
-
Recombinant active kinase (e.g., JAK2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Add the kinase reaction master mix to each well.
-
Prepare a "no enzyme" control by adding the master mix without the kinase to a set of wells (0% kinase activity).
-
Initiate the reaction by adding ATP to all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the luminescent ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 3: Cell-Based Assay for Kinase Inhibition
This protocol describes a general method to assess the ability of the synthesized compounds to inhibit a specific signaling pathway in a cellular context. For a JAK2 inhibitor, this could involve measuring the phosphorylation of a downstream target like STAT3.
Materials:
-
A suitable cell line that expresses the target kinase (e.g., a human cancer cell line)
-
Cell culture medium and supplements
-
Synthesized compounds
-
Stimulating ligand (if required to activate the pathway, e.g., a cytokine for JAK-STAT)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-GAPDH)
-
Standard Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period. Include a vehicle control (DMSO).
-
-
Pathway Stimulation: If necessary, stimulate the cells with the appropriate ligand for a short period to activate the target kinase pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-STAT3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total target protein (e.g., anti-total-STAT3) and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.
-
Determine the concentration-dependent inhibition of target phosphorylation by the compounds.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: A simplified diagram of the JAK-STAT signaling pathway.
Caption: Experimental workflows for kinase inhibitor evaluation.
Application Notes and Protocols for Developing Antifungal Compounds from 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The development of novel antifungal agents with unique mechanisms of action is a critical area of research. Pyrimidine derivatives have shown considerable promise as a scaffold for the development of new therapeutic agents, including antifungals.[1][2][3] This document provides a detailed guide for the development of novel antifungal compounds derived from 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine. This starting material offers a reactive chlorine atom and a trifluoromethyl group, which can be exploited for chemical modification to generate a library of diverse compounds for screening.
These application notes and protocols will guide researchers through the process of synthesizing, screening, and characterizing novel antifungal compounds based on the this compound scaffold.
Synthesis of Novel Pyrimidine Derivatives
The synthesis of a diverse library of compounds is the first step in the drug discovery process. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
General Synthetic Strategy
A common approach involves the reaction of this compound with various nucleophiles, such as amines, thiols, or alcohols, to generate a library of substituted pyrimidine derivatives.[1] Further modifications can be made to the amine group at the 4-position or the trifluoromethyl group, although the latter is generally more challenging.
Example Reaction Scheme:
Caption: Potential mechanism of action via inhibition of ergosterol biosynthesis.
Experimental Workflow Visualization
A clear workflow is essential for the systematic development and evaluation of new antifungal compounds.
Caption: Workflow for the development of novel antifungal compounds.
References
Application Notes and Protocols: Large-Scale Synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthesis involves a multi-step process commencing with the cyclocondensation of a trifluoromethyl-containing building block to form the pyrimidine core, followed by chlorination and amination. This guide presents a representative methodology suitable for kilogram-scale production, including reaction parameters, purification methods, and analytical data. The protocols are designed to be a valuable resource for process development and manufacturing campaigns.
Introduction
Pyrimidine derivatives are a critical class of heterocyclic compounds with a wide range of biological activities, forming the backbone of numerous therapeutic drugs and agrochemicals.[1][2] The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules.[3] this compound is a vital building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies.
The large-scale synthesis of this intermediate presents several challenges, including the handling of potentially hazardous reagents, optimization of reaction conditions for high yield and purity, and the development of scalable purification methods. These application notes provide a comprehensive overview of a robust and scalable synthetic route.
Synthetic Pathway Overview
The overall synthetic strategy for this compound involves a three-step process starting from readily available commercial materials. The pathway is designed for scalability and efficiency.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
This step involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with guanidine carbonate to form the pyrimidine ring.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 | 10.0 | 54.3 |
| Guanidine Carbonate | 593-85-1 | 180.17 | 5.87 | 32.6 |
| Sodium Ethoxide (21% in EtOH) | 141-52-6 | 68.05 | 35.0 | 108.0 |
| Ethanol (200 proof) | 64-17-5 | 46.07 | 50.0 | - |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | As needed | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
Procedure:
-
To a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add ethanol (50.0 kg).
-
While stirring, slowly add the sodium ethoxide solution (35.0 kg), maintaining the temperature below 25 °C.
-
Add guanidine carbonate (5.87 kg) to the reactor. Stir the resulting slurry for 30 minutes at 20-25 °C.
-
Slowly add ethyl 4,4,4-trifluoroacetoacetate (10.0 kg) to the mixture over 1-2 hours, maintaining the internal temperature between 25-30 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 20-25 °C and adjust the pH to ~7 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Cool the slurry to 0-5 °C and stir for 1 hour.
-
Filter the solid product and wash the cake with cold water (2 x 10 L) and then with cold ethanol (1 x 10 L).
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 8.5 - 9.5 kg (87-97% yield) Purity (HPLC): >98%
Step 2: Synthesis of 2-Amino-4,6-dichloro-6-(trifluoromethyl)pyrimidine
This step involves the chlorination of the hydroxyl groups on the pyrimidine ring using phosphorus oxychloride.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine | 1513-69-5 | 179.11 | 8.0 | 44.7 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 20.6 | 134.3 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 11.6 | 89.7 |
| Toluene | 108-88-3 | 92.14 | 40.0 | - |
| Ice Water | - | - | As needed | - |
Procedure:
-
To a 100 L glass-lined reactor, charge phosphorus oxychloride (20.6 kg).
-
Slowly add 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (8.0 kg) in portions, keeping the temperature below 40 °C.
-
Slowly add N,N-Diisopropylethylamine (11.6 kg) to the mixture over 1-2 hours, maintaining the temperature between 40-50 °C.
-
After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 8-12 hours. Monitor the reaction by HPLC.
-
Once the reaction is complete, cool the mixture to 20-25 °C.
-
Slowly and carefully quench the reaction mixture by adding it to a separate reactor containing ice water (100 L), keeping the temperature of the quench mixture below 20 °C.
-
Extract the aqueous layer with toluene (2 x 20 L).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 L) and then with brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the toluene solution under reduced pressure to obtain the crude product. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent like heptane.
Expected Yield: 8.0 - 9.0 kg (83-93% yield) Purity (HPLC): >95%
Step 3: Synthesis of this compound
This final step involves a selective amination at the C4 position of the dichlorinated intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Amino-4,6-dichloro-6-(trifluoromethyl)pyrimidine | - | 216.00 | 8.0 | 37.0 |
| Ammonia (7N solution in 1,4-Dioxane) | 7664-41-7 | 17.03 | 15.9 | 74.1 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 40.0 | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
Procedure:
-
To a 100 L pressure reactor, charge a solution of 2-Amino-4,6-dichloro-6-(trifluoromethyl)pyrimidine (8.0 kg) in 1,4-dioxane (40.0 kg).
-
Cool the solution to 0-5 °C.
-
Slowly add the ammonia solution in 1,4-dioxane (15.9 kg) while maintaining the internal temperature below 10 °C.
-
Seal the reactor and heat the mixture to 80-90 °C for 12-18 hours. The pressure will increase; monitor the pressure and ensure it remains within the safe operating limits of the reactor.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, cool the reactor to 20-25 °C and vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water (40 L) to the residue and stir for 1 hour.
-
Filter the solid product, wash with water (2 x 10 L), and dry in a vacuum oven at 50-60 °C.
Expected Yield: 6.5 - 7.2 kg (89-98% yield) Purity (HPLC): >99%
Process Workflow and Logic
The following diagram illustrates the logical workflow for the large-scale synthesis of the target compound, emphasizing key decision and control points.
Caption: Quality control workflow for the multi-step synthesis.
Applications in Drug Development
This compound serves as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. The chloro and amino groups provide handles for further chemical modifications, such as nucleophilic aromatic substitution and amide coupling reactions.
One prominent application is in the development of kinase inhibitors. The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
Caption: Application in the synthesis of kinase inhibitors.
Conclusion
The protocols outlined in this document provide a robust and scalable method for the large-scale synthesis of this compound. By following these procedures, researchers and process chemists can reliably produce this key intermediate in high yield and purity, facilitating the development of novel pharmaceuticals and other valuable chemical entities. Careful monitoring of reaction parameters and adherence to the quality control checkpoints are crucial for a successful manufacturing campaign.
References
laboratory methods for working with trifluoromethylpyrimidine compounds
An essential guide for chemists and pharmacologists, this document provides detailed application notes and protocols for the laboratory synthesis, purification, analysis, and safe handling of trifluoromethylpyrimidine compounds. These heterocyclic compounds are of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, bioavailability, and binding affinity.[1][2]
The incorporation of a trifluoromethyl (CF3) group into a pyrimidine scaffold is a key strategy in modern drug discovery.[1][3] Several synthetic routes have been established, often starting from commercially available materials like ethyl trifluoroacetoacetate.[4][5]
General Synthetic Workflow
A common and effective strategy for synthesizing a variety of trifluoromethylpyrimidine derivatives involves a multi-step process that includes ring formation, chlorination, and subsequent nucleophilic substitution.[2][5] This workflow allows for the introduction of diverse functional groups onto the pyrimidine core.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
A1: The primary challenges stem from the electronic properties and reactivity of the substrate. Firstly, the Carbon-Chlorine (C-Cl) bond is strong and less reactive in the oxidative addition step compared to C-Br or C-I bonds, which can lead to low conversion rates.[1] Secondly, the pyrimidine ring is electron-deficient, which can influence the catalytic cycle. Finally, common side reactions like protodeboronation of the boronic acid and homocoupling can significantly lower the yield of the desired product.[2][3]
Q2: Which palladium catalyst systems are most effective for this type of substrate?
A2: Standard catalysts like Pd(PPh₃)₄ may prove insufficient for activating the less reactive C-Cl bond.[1] Highly active catalyst systems are required.[4] The most effective systems typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with bulky, electron-rich phosphine ligands. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly recommended as they promote the formation of the active monoligated palladium(0) species necessary for efficient oxidative addition.[1][4][5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][6]
Q3: What is the role of the base, and which one should I choose?
A3: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][4][7][8] The choice of base can significantly impact yield.[4] For challenging couplings with heteroaryl chlorides, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective.[1][4] It is recommended to screen a few bases to find the optimal one for your specific boronic acid partner.[1]
Q4: How does the solvent system affect the reaction?
A4: The solvent must solubilize the reactants, catalyst, and base to ensure an efficient reaction.[7] A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, THF/water) is often optimal.[1][7] The water helps to dissolve inorganic bases like K₃PO₄ or Cs₂CO₃.[7] However, an excess of water can promote the undesirable side reaction of protodeboronation.[7] For substrates where boronic acid stability is a concern, anhydrous solvents may be considered.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Q: My reaction shows very low conversion of the this compound starting material. What should I do?
A: This indicates a problem with the initial oxidative addition step, likely due to the low reactivity of the C-Cl bond.[1]
-
Solution 1: Change Catalyst System. Switch from basic catalysts like Pd(PPh₃)₄ to a more active system. Use a palladium precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich ligand like SPhos or XPhos.[1][4][9]
-
Solution 2: Increase Temperature. Higher temperatures (e.g., 80-120 °C) can help overcome the activation energy barrier for C-Cl bond cleavage.[4] Microwave irradiation can also be highly effective, often reducing reaction times and improving yields.[3][10]
-
Solution 3: Increase Catalyst Loading. If using a highly active catalyst still results in low conversion, consider increasing the catalyst loading from 1-2 mol% to 3-5 mol%.
Significant Byproduct Formation
Q: My main byproduct is the dehalogenated starting material (6-(trifluoromethyl)pyrimidin-4-amine). How can I prevent this?
A: This is likely due to a competing hydrodehalogenation reaction or protodeboronation of the boronic acid followed by reaction with the resulting proton source.
-
Solution 1: Use a Weaker or Non-Hydroxide Base. Strong hydroxide bases can sometimes facilitate dehalogenation. Switching to K₃PO₄, Cs₂CO₃, or K₂CO₃ is often beneficial.[1][4]
-
Solution 2: Ensure Anhydrous Conditions (if applicable). While aqueous mixtures are common, excessive water can lead to protodeboronation, which liberates protons.[2][7] If this is suspected, try using anhydrous solvents and carefully dried reagents. Using boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[1][4]
Q: I am observing a significant amount of homocoupled biaryl product from my boronic acid. What is the cause?
A: Homocoupling is typically caused by the presence of oxygen, which can interfere with the catalytic cycle.[1][4][11]
-
Solution 1: Rigorous Degassing. Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes. The reaction vessel should be purged, and the reaction should be run under a positive pressure of an inert atmosphere.[1][11]
-
Solution 2: Use a Pd(0) Source. Using a Pd(0) precatalyst like Pd(PPh₃)₄ or ensuring efficient in-situ reduction of a Pd(II) source can sometimes minimize side reactions promoted by Pd(II) species.[4][11]
Data Presentation: Optimizing Reaction Components
The following tables summarize typical starting points and optimization results for Suzuki couplings of related chloro-heteroaryl substrates. These should be used as a guide for your optimization screen.
Table 1: Catalyst and Ligand Screening Yields are representative for challenging chloro-heteroaryl couplings and may vary.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Base | Solvent | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 2 - 5 | K₂CO₃ | Dioxane/H₂O | 40 - 70 | Baseline catalyst, often sluggish for chlorides.[10][12] |
| Pd(OAc)₂ | PPh₃ | 2 - 4 | K₃PO₄ | Dioxane | 50 - 75 | Modest improvement over tetrakis.[10] |
| Pd₂(dba)₃ | XPhos | 1 - 2 | K₃PO₄ | Toluene | > 90 | Highly effective for electron-deficient chlorides.[1][13] |
| Pd₂(dba)₃ | SPhos | 1 - 2 | Cs₂CO₃ | Dioxane/H₂O | > 90 | Excellent performance, good for sterically hindered substrates.[1][5] |
| PdCl₂(dppf) | - | 2 - 3 | Na₂CO₃ | DMF/H₂O | 60 - 85 | Often effective, but may require higher temperatures.[13] |
Table 2: Base and Solvent Screening Conditions: Pd(OAc)₂ / SPhos catalyst system.
| Base (2-3 equiv.) | Solvent (v/v) | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ | Dioxane / H₂O (4:1) | 100 | 75 | Common conditions, good starting point.[10] |
| Na₂CO₃ | Ethanol / H₂O (4:1) | 80 | 68 | Milder conditions, may be slow.[13] |
| K₃PO₄ | Toluene | 110 | 92 | Anhydrous conditions, often excellent for sensitive substrates.[4][5] |
| Cs₂CO₃ | Dioxane / H₂O (5:1) | 100 | 95 | Highly effective, but more expensive. Good for difficult couplings.[1] |
| KF | THF | 70 | 88 | Fluoride bases can be very effective with certain boronic acids.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized starting protocol that should be optimized for your specific aryl/heteroaryl boronic acid partner.
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[10][14]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[14]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).[11]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.[11]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[10][11]
Visualizations
Caption: Standard experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low yields in the reaction.
Caption: The Suzuki catalytic cycle with key optimization points noted.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of Chloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Buchwald-Hartwig amination of chloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in low or no yield. What are the primary factors to investigate?
Low to no conversion in the amination of chloropyrimidines is a common challenge, primarily because chloro-heterocycles are less reactive than their bromo or iodo counterparts. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[1] Key areas to troubleshoot include the catalyst system, reaction conditions, and reagent quality.
Q2: How do I select the appropriate palladium precursor and ligand for my chloropyrimidine substrate?
The choice of the palladium source and ligand is critical for a successful reaction.
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, pre-formed palladium catalysts (precatalysts) often provide more consistent results by ensuring efficient generation of the active Pd(0) species.[1]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Sterically hindered biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are generally recommended for these challenging substrates.[2] The choice of ligand can also influence the regioselectivity of the reaction when working with dichloropyrimidines.
Q3: What is the role of the base in the reaction, and how do I choose the right one?
The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the palladium-amido complex.
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are often highly effective.[3] However, they may not be suitable for substrates with base-sensitive functional groups.
-
Weaker Bases: For sensitive substrates, weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ can be used, though this may necessitate higher reaction temperatures or more active catalyst systems.[3]
-
Solubility: The solubility of the base in the reaction solvent is a critical but often overlooked factor. Poor solubility can lead to failed reactions.[3]
Q4: Which solvent is optimal for the Buchwald-Hartwig amination of chloropyrimidines?
Anhydrous and deoxygenated solvents are essential for reproducible results.
-
Common Solvents: Toluene and 1,4-dioxane are frequently used and often provide a good balance of solubility for the reagents and stability for the catalytic species.[4] Other ethereal solvents like THF and CPME can also be effective.[4]
-
Solvent Polarity: The choice of solvent can be particularly important when using inorganic bases with low solubility in nonpolar solvents. In such cases, a more polar solvent or a solvent mixture may be necessary.[5]
-
Green Alternatives: For more environmentally friendly options, solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have shown promise in some Buchwald-Hartwig reactions.[3]
Q5: I am observing hydrodehalogenation of my chloropyrimidine. How can this side reaction be minimized?
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction. It can occur when the reductive elimination of the desired product is slow, allowing for competing pathways. To minimize this:
-
Ensure strictly anhydrous and anaerobic conditions.
-
Use a high-purity, anhydrous base.
-
Employ a slight excess of the amine (1.1-1.5 equivalents).[1]
Q6: How can I achieve regioselective amination of a dichloropyrimidine?
Achieving regioselectivity with di- or poly-halogenated pyrimidines can be challenging. The relative reactivity of the chlorine atoms is influenced by electronic and steric factors. For 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack in Pd-catalyzed aminations with secondary aliphatic amines, while aromatic amines can sometimes react without a catalyst, also favoring the C4 position.[6] The choice of ligand can significantly influence the regioselectivity.[6]
Data Presentation
The following tables summarize quantitative data on the influence of various reaction parameters on the Buchwald-Hartwig amination of chloropyrimidines.
Table 1: Comparison of Ligand Performance in the Amination of 2-Chloropyrimidine with Aniline
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 92 |
| BrettPhos | [Pd(cinnamyl)Cl]₂ | K₃PO₄ | t-BuOH | 100 | 18 | 88 |
| Josiphos | Pd(OAc)₂ | LiHMDS | THF | 80 | 12 | 95 |
Note: Data compiled from various sources and may not be directly comparable due to other differing reaction parameters.
Table 2: Effect of Different Bases on the Amination of 4-Chloropyrimidine with Morpholine
| Base | Pd Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NaOtBu | Pd₂(dba)₃ | XPhos | Toluene | 100 | 12 | 95 |
| K₃PO₄ | Pd₂(dba)₃ | XPhos | Dioxane | 110 | 24 | 78 |
| Cs₂CO₃ | Pd₂(dba)₃ | XPhos | Dioxane | 110 | 24 | 85 |
| LiHMDS | Pd₂(dba)₃ | XPhos | THF | 80 | 18 | 90 |
Note: Data compiled from various sources and may not be directly comparable due to other differing reaction parameters.
Table 3: Influence of Solvent on the Amination of 2-Chloropyrimidine with Benzylamine
| Solvent | Pd Source | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| Toluene | Pd(OAc)₂ | RuPhos | NaOtBu | 100 | 16 | 94 |
| Dioxane | Pd(OAc)₂ | RuPhos | NaOtBu | 100 | 16 | 89 |
| THF | Pd(OAc)₂ | RuPhos | NaOtBu | 66 | 24 | 75 |
| DMF | Pd(OAc)₂ | RuPhos | NaOtBu | 100 | 12 | 82 |
Note: Data compiled from various sources and may not be directly comparable due to other differing reaction parameters.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of a Chloropyrimidine
This protocol provides a general procedure for the palladium-catalyzed amination of a chloropyrimidine. The specific conditions, including the choice of ligand, base, solvent, and temperature, should be optimized for each specific substrate combination.
Materials:
-
Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.05 mmol, 1-5 mol%)
-
Base (e.g., NaOtBu, 1.2-2.0 mmol, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5-10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite®
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyrimidine, palladium precatalyst, and base under an inert atmosphere.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualization
Caption: A troubleshooting workflow for failed Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
preventing catalyst deactivation in reactions with 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing catalyst deactivation in reactions involving 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or has stalled. What are the likely causes of catalyst deactivation?
A1: Catalyst deactivation in palladium-catalyzed cross-coupling reactions with substrates like this compound can arise from several factors:
-
Pyrimidinic Nitrogen Coordination: The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium center. This coordination can inhibit the catalyst by blocking active sites necessary for the catalytic cycle.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation or other degradation pathways, which diminishes their ability to stabilize the active palladium species.
-
Palladium Agglomeration: The active Pd(0) species can aggregate to form larger, inactive palladium nanoparticles, often observed as a black precipitate ("palladium black").[1]
-
Impurities: Trace impurities in reagents, solvents, or the starting material itself can act as catalyst poisons.[1] Sulfur-containing compounds are particularly detrimental.
-
Incomplete Pre-catalyst Reduction: If a Pd(II) pre-catalyst is used, its inefficient reduction to the active Pd(0) species will result in low catalytic activity.
Q2: How do the substituents on the pyrimidine ring influence catalyst stability?
A2: The substituents on the this compound ring have competing effects on the reaction:
-
-Cl (Chloro group): The carbon-chlorine bond is stronger than corresponding carbon-bromine or carbon-iodine bonds, making the oxidative addition step of the catalytic cycle more challenging and often requiring more active catalyst systems.[2]
-
-CF₃ (Trifluoromethyl group): This strong electron-withdrawing group increases the electrophilicity of the pyrimidine ring. This can facilitate the oxidative addition step by making the C-Cl bond more susceptible to cleavage by the palladium catalyst.
-
-NH₂ (Amine group): This electron-donating group can increase the electron density of the pyrimidine ring, potentially making oxidative addition more difficult. Additionally, the amine group itself can coordinate to the palladium center, potentially leading to catalyst inhibition.
Q3: Which catalyst systems are recommended for reactions with this compound to minimize deactivation?
A3: For challenging substrates like electron-deficient N-heterocycles, highly active and stable catalyst systems are crucial. The following are generally recommended:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type ligands are designed to be sterically demanding and electron-donating.[3][4] This combination promotes the formation of monoligated palladium species, which are highly active, and stabilizes the catalyst against deactivation pathways like agglomeration.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors that form very stable complexes with palladium. These are often effective for challenging cross-coupling reactions where phosphine ligands may fail.[6]
-
Pre-catalysts: Using well-defined pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can ensure the efficient generation of the active Pd(0) species, leading to more reproducible results.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Inhibition by Pyrimidine Nitrogen | Reaction stalls after initial conversion. | Switch to a bulkier ligand (e.g., XPhos, SPhos) to sterically hinder coordination of the pyrimidine nitrogen to the palladium center. |
| Low Reactivity of C-Cl Bond | Starting material is recovered. | Increase reaction temperature. Switch to a more active catalyst system (e.g., Pd/NHC ligand). Consider using microwave irradiation to enhance reaction rates.[7] |
| Catalyst Poisoning | Inconsistent results between batches. | Run a control reaction with highly purified reagents and solvents.[1] If the reaction proceeds, purify all materials for subsequent experiments. |
| Inefficient Pre-catalyst Reduction | Using a Pd(II) source like Pd(OAc)₂. | Switch to a pre-formed Pd(0) catalyst or a more easily activated pre-catalyst (e.g., Buchwald G3/G4 pre-catalysts). |
Problem 2: Formation of "Palladium Black" (Catalyst Agglomeration)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Ligand Stabilization | A black precipitate forms during the reaction. | Increase the ligand-to-palladium ratio. Switch to a more sterically demanding and electron-rich ligand that better stabilizes the Pd(0) species. |
| High Reaction Temperature | Agglomeration is more pronounced at elevated temperatures. | Optimize the temperature; a lower temperature may be sufficient with a highly active catalyst system. |
| Presence of Oxygen | Inadequate degassing of solvents and reagents. | Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[2] |
Quantitative Data Summary
The following tables summarize the performance of different catalyst systems in Suzuki-Miyaura coupling reactions involving challenging chloropyrimidine and chloropyridine substrates, which can serve as a guide for optimizing reactions with this compound.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [7] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [7] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [7] |
Table 2: Comparison of Catalyst Systems for Suzuki Coupling of 2-Chloropyridines
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | 85-95 |
Data compiled from literature for analogous substrates and should be used as a guide.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Catalyst Reactivation (General Guidance)
While prevention is the best approach, if catalyst deactivation occurs, some general methods for regeneration of palladium catalysts have been reported, though their effectiveness will depend on the specific deactivation mechanism.
-
Oxidative Treatment: For deactivation caused by the formation of inactive Pd(0) aggregates, treatment with a mild oxidant can sometimes regenerate the active Pd(II) species, which can then be reduced in situ to re-enter the catalytic cycle.
-
Thermal Treatment: For poisoning by organic residues, thermal treatment under a controlled atmosphere may be effective in burning off the contaminants.
Note: Specific regeneration protocols for catalysts deactivated by N-heterocycles are not well-established and would require empirical development.
Visualizations
Caption: Common catalyst deactivation pathways in reactions with N-heterocycles.
Caption: A troubleshooting workflow for optimizing cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. An air-stable, well-defined palladium–BIAN–NHC chloro dimer: a fast-activating, highly efficient catalyst for cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
purification techniques for crude 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine. Our goal is to help you overcome common purification challenges and achieve high-purity material for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often originate from the synthetic route. Depending on the starting materials and reaction conditions, impurities may include unreacted starting materials, isomers, and byproducts from side reactions. For fluorinated pyrimidines, incomplete reactions can leave starting materials, while prolonged reaction times may lead to the formation of degradation products.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:
-
Recrystallization: Often the most efficient method for removing minor impurities and obtaining highly crystalline material.
-
Column Chromatography: Useful for separating the target compound from impurities with different polarities.
-
Acid-Base Extraction: Can be employed to remove acidic or basic impurities if the target compound's properties allow for it.
Q3: How can I assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of this compound.[1] A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.[1] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The compound's solubility in the chosen solvent is too high, or the solution is supersaturated. Impurities may also be inhibiting crystallization. | - Add a small amount of a non-polar "anti-solvent" (e.g., hexanes) dropwise to the warm solution until turbidity persists. Reheat to dissolve and then cool slowly.- Try a different solvent or a solvent mixture. Good single solvents for pyrimidine derivatives can be ethanol, isopropanol, or ethyl acetate.[1] - Ensure the crude product is reasonably pure before attempting recrystallization. |
| Low or no crystal formation | The solution is not sufficiently saturated, or the cooling process is too rapid. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Poor recovery of the product | The compound has significant solubility in the cold solvent. The volume of solvent used was too large. | - Choose a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the filtration is done quickly and the crystals are washed with a minimal amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities | The solvent system (mobile phase) is not optimized. The column is overloaded. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for many organic compounds is a mixture of hexane and ethyl acetate.- Use a shallower solvent gradient during elution.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Product elutes too quickly or too slowly | The polarity of the mobile phase is too high or too low. | - If the product elutes too quickly (high Rf on TLC), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).- If the product elutes too slowly (low Rf on TLC), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Streaking or tailing of the product band | The compound is interacting too strongly with the silica gel. The sample is not fully dissolved or is loaded in a solvent that is too strong. | - Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.- Ensure the sample is fully dissolved in a minimal amount of a low-polarity solvent before loading onto the column. "Dry loading" the sample adsorbed onto a small amount of silica gel is often beneficial. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Good candidates for pyrimidine derivatives include ethanol, isopropanol, and ethyl acetate. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica gel bed. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the powder to the top of the column.
-
Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) or use a single solvent mixture (isocratic elution) to move the compound down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Solvent System | Expected Purity | Expected Yield |
| Recrystallization | Ethanol/Water | >99% | 70-90% |
| Recrystallization | Isopropanol | >98% | 75-95% |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | >98% | 60-85% |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
strategies to avoid protodeboronation in Suzuki reactions of pyrimidines
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common and often frustrating side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyrimidine substrates?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the pyrimidine boronic acid, leading to reduced yields of the desired coupled product and the formation of a simple pyrimidine byproduct, which can complicate purification.[1][2] Pyrimidine boronic acids, particularly 2-pyrimidinylboronic acid, are highly susceptible to this decomposition pathway due to the influence of the basic nitrogen atoms in the ring, which can lead to unique decomposition mechanisms.[1][3]
Q2: What are the primary factors that promote protodeboronation in pyrimidine Suzuki reactions?
A2: Several key reaction parameters can significantly influence the rate of protodeboronation:
-
Boronic Acid Instability : Free boronic acids are generally less stable than their ester derivatives and are more prone to decomposition.[4] 2-Pyrimidinylboronic acids are especially unstable.[3]
-
Reaction Temperature : Higher temperatures accelerate the rate of protodeboronation.[2][5]
-
Choice of Base : The type and strength of the base are critical. Strong bases, such as sodium hydroxide (NaOH), can promote the undesired side reaction.[2][5]
-
Presence of Water : Water can act as a proton source for the C-B bond cleavage. While some Suzuki reactions require water, excessive amounts can be detrimental.[2][6]
-
Inefficient Catalysis : If the desired Suzuki coupling is slow, the unstable boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[2]
Q3: Is there a difference in stability between the various pyrimidine boronic acid isomers?
A3: Yes, the position of the boronic acid group on the pyrimidine ring significantly impacts reactivity and stability.[3]
-
5-Pyrimidinylboronic Acids : These isomers are generally the most stable and exhibit good reactivity, providing high yields in many cases.[3]
-
4-Pyrimidinylboronic Acids : The electron-withdrawing nature of the two nitrogen atoms can influence reactivity, but successful couplings are common with optimized conditions.[3]
-
2-Pyrimidinylboronic Acids : This isomer is the most challenging. The proximity of the boronic acid to the ring nitrogen can lead to catalyst inhibition and a high susceptibility to protodeboronation, a phenomenon analogous to the "2-pyridyl problem".[3]
Q4: I am using a stable pyrimidine boronic pinacol ester but still observe significant protodeboronation. What should I do?
A4: While boronic esters are more stable, protodeboronation can still occur.[7] The primary strategy in this case is to accelerate the rate of the desired Suzuki coupling so that it outpaces the decomposition pathway.[1] Consider the following adjustments:
-
Use a More Active Catalyst System : Employing highly active, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can significantly speed up the cross-coupling.[6][8]
-
Increase Catalyst Loading : A modest increase in catalyst loading can sometimes improve the reaction rate and overall conversion.[8]
-
Optimize Base and Solvent : Even with an ester, the base and solvent choice remain critical. Screen milder bases like K₃PO₄ or Cs₂CO₃ and consider anhydrous solvents.[2][9]
Troubleshooting Guides
This section provides specific advice for common experimental issues related to protodeboronation.
Problem: Significant formation of protodeboronated pyrimidine byproduct.
This is the most common issue when working with pyrimidine boronic acids. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for addressing protodeboronation.
Data Presentation: Impact of Reaction Parameters
Optimizing reaction parameters is crucial for minimizing byproducts. The following tables summarize the effects of different components on Suzuki-Miyaura couplings prone to protodeboronation.
Table 1: Effect of Different Bases on Product Yield vs. Protodeboronation
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Byproduct (%) | Notes |
|---|---|---|---|---|---|
| NaOH (2.0 M aq.) | Dioxane/H₂O (4:1) | 110 | 45% | 50% | Strong bases can significantly promote protodeboronation.[2] |
| K₃PO₄ (anhydrous) | 2-MeTHF (anhydrous) | 80 | 92% | <5% | Milder, anhydrous bases often provide excellent yields with minimal side reactions.[2] |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80% | Not specified | A common and generally effective base.[9] |
| Cs₂CO₃ | Dioxane | 80 | Good to Excellent | Not specified | Often provides good yields, especially for challenging couplings.[5] |
| LiOᵗBu | Dioxane/H₂O | 100 | 94% | Not specified | A strong base, effective for exhaustive coupling of polychlorinated pyridines.[9][10] |
Table 2: Effect of Catalyst System and Temperature
| Catalyst System | Solvent | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Byproduct (%) | Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Dioxane/H₂O (4:1) | 110 | 65% | 30% | High temperatures can increase protodeboronation.[2] |
| SPhos Pd G3 | 2-MeTHF (anhydrous) | 80 | 96% | <2% | Highly active catalysts can outcompete the side reaction even at lower temperatures.[2] |
| Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 100 | 71% | Not specified | A standard catalyst, but may be less effective for challenging substrates than modern systems.[11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyrimidine Boronate Ester to Minimize Protodeboronation
This protocol is a general guideline and may require optimization for specific substrates. The key is to use a stable boronate ester, a mild base, an active catalyst, and anhydrous conditions.
Materials:
-
Pyrimidine boronate ester (e.g., pinacol ester) (1.2 - 1.5 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, XPhos Pd G3) (1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF, Toluene, 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation : To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, pyrimidine boronate ester, palladium precatalyst, and anhydrous base.[6]
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) for three cycles to ensure all oxygen is removed.[5]
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe.[6]
-
Reaction : Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60–80 °C) and stir.[2][5]
-
Monitoring : Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.[2]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification : Purify the crude product by flash column chromatography.[8]
Logic and Workflow Diagrams
Decision Tree for Selecting Reaction Components
This diagram provides a logical flow for choosing the appropriate reagents to mitigate protodeboronation from the outset.
Caption: Decision tree for selecting key reaction components.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Reactions with Substituted Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted pyrimidines. The following information is designed to help you overcome common challenges and improve the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines?
A1: The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is a nuanced interplay of electronic and steric effects, as well as reaction conditions. Key factors include:
-
Electronic Effects of Substituents: The electronic nature of substituents on the pyrimidine ring significantly directs incoming nucleophiles. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density at the C2 and C4 positions, influencing the site of attack. For instance, an electron-donating substituent at the C6 position can make the C2 position more favorable for SNAr reactions, a reversal of the general preference for C4 substitution.[1]
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or the nucleophile can sterically hinder attack at a particular position. A large substituent at the C5 position, for example, can impede a nucleophile's approach to the C4 position, potentially favoring substitution at C2.[1]
-
Nature of the Nucleophile: The type of nucleophile used can dramatically alter the regioselectivity. For example, in the case of 2,4-dichloropyrimidines with an electron-withdrawing group at C5, tertiary amine nucleophiles show a high selectivity for the C2 position, while secondary amines typically favor the C4 position.[2]
-
Reaction Conditions: Solvent, temperature, and the presence of catalysts or additives can all influence the regioselectivity of the reaction.[3] For instance, in some cases, changing the solvent can impact the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.[4]
-
Leaving Group Ability: The nature of the leaving group at the 2 and 4 positions can also play a role. While chlorine is a common leaving group, substituting it with other halogens (Br, I) or sulfone groups can alter the reactivity and selectivity of the positions.[3]
Q2: How can I predict the regioselectivity of a reaction with a substituted pyrimidine?
A2: Predicting regioselectivity can be complex, but several computational and analytical tools can provide valuable insights:
-
Quantum Mechanics (QM) Calculations: QM calculations are a powerful tool for predicting regioselectivity. By analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1, you can identify the most electrophilic centers on the pyrimidine ring, which are the likely sites of nucleophilic attack.[1][5] Furthermore, calculating the transition state energies for substitution at different positions can provide a more accurate prediction of the favored product.[1]
-
Frontier Molecular Orbital (FMO) Theory: FMO theory suggests that the reaction will occur at the atom with the largest LUMO coefficient. For many substituted pyrimidines, the LUMO coefficient is higher at C4 than at C2, explaining the common preference for C4 substitution.[6]
-
Machine Learning Models: Emerging machine learning models, trained on large datasets of chemical reactions, are becoming increasingly adept at predicting the regioselectivity of organic reactions, including those involving pyrimidines.[7][8] These models can learn complex relationships between substrate structure, reagents, and reaction outcomes.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A3: Obtaining a mixture of regioisomers is a common challenge. Here are several strategies to enhance the selectivity of your reaction:
-
Modify Substituents: If possible, altering the electronic or steric nature of the substituents on the pyrimidine ring can steer the reaction towards a single product. For example, introducing a bulky group at a position adjacent to a reactive site can block that site and favor reaction at another.[1]
-
Change the Nucleophile: As mentioned earlier, the choice of nucleophile is critical. If you are getting a mixture with a particular nucleophile, consider using one with different steric bulk or electronic properties. For instance, switching from a secondary to a tertiary amine can reverse the regioselectivity in some systems.[2]
-
Optimize Reaction Conditions: Systematically varying the reaction temperature, solvent, and reaction time can significantly impact the product ratio. Lowering the temperature, for instance, can sometimes increase selectivity by favoring the kinetically controlled product.[4]
-
Utilize Catalysts: The use of specific catalysts can promote reaction at a desired position. For example, certain Lewis acids can coordinate to a nitrogen atom in the pyrimidine ring, altering the electronic distribution and directing the nucleophile to a specific site.[4]
-
Change the Leaving Group: Converting a chloro-substituent to a sulfone or another halogen can change the relative reactivity of the C2 and C4 positions, thus influencing the regioselectivity.[3]
Troubleshooting Guides
Problem 1: Unexpected C2 selectivity in SNAr reactions of 2,4-dichloropyrimidines.
-
Possible Cause: The presence of an electron-donating group (e.g., OMe, NHMe) at the C6 position can reverse the typical C4 selectivity.[1]
-
Troubleshooting Steps:
-
Analyze Substituent Effects: Carefully examine the electronic properties of all substituents on the pyrimidine ring.
-
Perform QM Calculations: Use DFT calculations to analyze the LUMO and LUMO+1 of your specific substrate. If the energy gap is small (≤ 0.25 eV), both orbitals should be considered.[1]
-
Calculate Transition State Energies: For a more definitive prediction, calculate the transition state energies for nucleophilic attack at both C2 and C4. The lower energy pathway will be favored.[1]
-
Problem 2: Poor regioselectivity with amine nucleophiles on 5-substituted-2,4-dichloropyrimidines.
-
Possible Cause: The type of amine (primary, secondary, or tertiary) can drastically affect the outcome. While secondary amines often favor C4, tertiary amines can lead to selective C2 substitution.[2]
-
Troubleshooting Steps:
-
Evaluate the Nucleophile: If a mixture is obtained with a secondary amine, consider switching to a tertiary amine to favor C2 substitution.
-
Optimize Reaction Conditions: For reactions with tertiary amines, conditions such as solvent (e.g., CH2Cl2 or ClCH2CH2Cl) and temperature can be optimized to improve yield and selectivity.[2]
-
Problem 3: Difficulty in achieving regioselective functionalization of the pyrimidine core at the C2 position.
-
Possible Cause: The C4 position is generally more reactive towards nucleophiles in many substituted pyrimidines.
-
Troubleshooting Steps:
-
Employ Directed Metalation: Using bimetallic bases like TMPZnX·LiX can achieve regioselective zincation at the C2 position, which can then be quenched with various electrophiles.[9]
-
Utilize a Deconstruction-Reconstruction Strategy: A novel approach involves converting the pyrimidine into an N-arylpyrimidinium salt, which can be cleaved and then reconstructed to form a different heterocyclic core, allowing for diversification that might be difficult to achieve through direct functionalization.[10]
-
Quantitative Data Summary
The following tables summarize quantitative data on the regioselectivity of various reactions with substituted pyrimidines.
Table 1: Regioselectivity of SNAr Reactions on 2,4-Dichloro-6-substituted Pyrimidines
| C6-Substituent (R) | Nucleophile | Product Ratio (C2:C4) | Reference |
| H | Amine | C4 selective | [1] |
| OMe | Amine | C2 selective | [1] |
| NHMe | Amine | C2 selective | [1] |
Table 2: Influence of Nucleophile on Regioselectivity of 2,4-dichloro-5-nitropyrimidine
| Nucleophile | Product | Selectivity | Reference |
| Diethylamine (Secondary Amine) | C4-substituted | High C4 selectivity | [2] |
| Triethylamine (Tertiary Amine) | C2-substituted | High C2 selectivity | [2] |
Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction with Amines
This protocol provides a general procedure for the nucleophilic aromatic substitution reaction of a dichloropyrimidine with an amine.
-
Materials:
-
Substituted 2,4-dichloropyrimidine (1.0 eq)
-
Amine nucleophile (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or DMF)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the substituted 2,4-dichloropyrimidine in the chosen anhydrous solvent under an inert atmosphere, add the amine nucleophile dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired regioselective product.
-
Protocol 2: Chlorination of a Pyrido[2,3-d]pyrimidin-7(8H)-one
This protocol details a common method for introducing a chlorine atom, which can then be a site for further regioselective substitutions.[11]
-
Materials:
-
Pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq)
-
Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Phosphorus oxychloride (POCl3) (3.0-5.0 eq)
-
-
Procedure:
-
Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride to the mixture at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-chloropyrido[2,3-d]pyrimidine derivative.[11]
-
Visualizations
Caption: Factors influencing the regioselectivity of reactions with substituted pyrimidines.
Caption: A logical workflow for troubleshooting poor regioselectivity in pyrimidine reactions.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
stability of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound?
A1: this compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Q2: What are the primary reaction types that this compound typically undergoes?
A2: The reactivity of this compound is primarily dictated by the chloro-substituent on the pyrimidine ring. The two main types of reactions it readily participates in are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, further activated by the trifluoromethyl group, makes the chlorine atom susceptible to displacement by various nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Q: I am attempting a nucleophilic substitution on this compound with an amine nucleophile, but I am observing low to no product formation. What are the potential causes and solutions?
A: Low reactivity in SNAr reactions with this substrate can stem from several factors. Here is a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Insufficiently Activated Nucleophile | The nucleophilicity of your amine may be too low. Consider using a stronger, non-nucleophilic organic base (e.g., DIPEA, DBU) to deprotonate the amine in situ, thereby increasing its nucleophilicity. |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex). |
| Low Reaction Temperature | Some SNAr reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for any potential decomposition. |
| Steric Hindrance | If your nucleophile is sterically bulky, the reaction rate may be significantly reduced. Consider using a less hindered nucleophile if the project allows. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the amine nucleophile (1.1 - 1.5 eq).
-
Add a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Decomposition of Starting Material or Product
Q: I am observing decomposition of my starting material or desired product during the reaction. What conditions might be causing this instability?
A: this compound and its derivatives can be sensitive to certain conditions.
| Potential Cause | Recommended Solution |
| Strongly Acidic Conditions | While some reactions are acid-catalyzed, strong acids can lead to the hydrolysis of the chloro-substituent or degradation of the pyrimidine ring. If an acid is necessary, use a milder acid or a catalytic amount. |
| High Temperatures | Prolonged exposure to high temperatures can cause thermal decomposition. If elevated temperatures are required, try to minimize the reaction time. The trifluoromethyl group generally enhances thermal stability. |
| Presence of Water | Hydrolysis of the C-Cl bond can occur, especially at elevated temperatures or under acidic/basic conditions. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | While the trifluoromethyl group can impart some photostability, it is good practice to protect the reaction from light, especially if the reaction is running for an extended period. |
Qualitative Stability Data Summary
| Condition | Stability of this compound | Potential Side Products |
| Strong Acid (e.g., conc. HCl) | Low | 2-Hydroxy-6-(trifluoromethyl)pyrimidin-4-amine, ring-opened products |
| Strong Base (e.g., NaOH) | Moderate | 2-Hydroxy-6-(trifluoromethyl)pyrimidin-4-amine |
| Organic Bases (e.g., TEA, DIPEA) | Generally Good | Minimal decomposition observed under typical reaction conditions. |
| Elevated Temperature (>150 °C) | Moderate to Low | Undefined decomposition products. |
| Aqueous Conditions | Low to Moderate | 2-Hydroxy-6-(trifluoromethyl)pyrimidin-4-amine (hydrolysis product) |
| UV Light Exposure | Generally Good | The Het-CF3 motif is generally stable during photolysis.[1] |
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways involving this compound and a general experimental workflow.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: Suzuki-Miyaura Cross-Coupling Pathway.
Caption: General Experimental Workflow for Synthesis.
References
Technical Support Center: Degradation Pathways of Trifluoromethylpyrimidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with trifluoromethylpyrimidine derivatives. It provides essential information on the stability of these compounds, common degradation pathways, and practical guidance for troubleshooting experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for trifluoromethylpyrimidine derivatives?
A1: Trifluoromethylpyrimidine derivatives can degrade through several pathways, primarily:
-
Chemical Degradation: This includes hydrolysis (reaction with water), oxidation (reaction with oxygen), and photodegradation (breakdown upon exposure to light). The stability is often influenced by pH, temperature, and solvent choice.[1][2]
-
Metabolic Degradation: In biological systems, these compounds can be metabolized by enzymes. A key pathway for pyrimidine-based compounds is catabolism by dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme in this process.[3][4]
Q2: How should I store trifluoromethylpyrimidine compounds to ensure long-term stability?
A2: To minimize degradation, solid compounds should be stored in tightly sealed, opaque containers in a dry, cool, and well-ventilated place, typically at -20°C for long-term storage.[5][6] For solutions, it is best to prepare them fresh. If a stock solution must be stored, use an anhydrous solvent like DMSO, aliquot it into small volumes to prevent multiple freeze-thaw cycles, and store at -80°C under an inert atmosphere (e.g., argon or nitrogen).[1][6]
Q3: What solvents should be used for preparing stock solutions?
A3: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is commonly used for preparing stock solutions.[1] However, be aware that some pyrimidine derivatives can undergo oxidation and condensation reactions in DMSO, especially if water is present.[1] The choice of solvent can significantly affect stability, and it's crucial to use high-purity, dry solvents.[7][8]
Q4: My trifluoromethylpyrimidine derivative appears to be degrading during my cell culture experiment. What could be the cause?
A4: Degradation in cell culture media can be due to several factors. The aqueous nature and neutral to slightly basic pH of most media can promote hydrolysis.[2] Furthermore, components in the media or metabolic activity of the cells can lead to enzymatic degradation. Some compounds are also sensitive to light, so protecting your experiment from light exposure is crucial.[2][9] It is recommended to perform a stability test of your compound in the specific medium under your experimental conditions (e.g., 37°C, 5% CO2).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Symptom / Issue | Possible Cause | Recommended Troubleshooting Steps |
| Inconsistent results or a gradual loss of compound activity over time. | Compound Degradation: The active compound has degraded either in the stock solution or during the incubation period of the experiment.[1] | 1. Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored, solid sample or a recently prepared concentrated stock for each experiment. 2. Check Storage: Verify that your stock solutions are stored correctly (e.g., -80°C, protected from light, tightly sealed). 3. Run a Stability Check: Perform an experiment to determine the stability of your compound in the assay buffer/medium under the exact experimental conditions (time, temperature, light exposure). See the protocol below.[10][11] |
| Visible color change (e.g., yellowing) in the stock solution or culture medium. | Oxidation/Degradation: Certain pyrimidine derivatives are known to form colored degradation products upon oxidation or condensation.[1] | 1. Discard Immediately: Do not use any solution that has changed color. 2. Prepare New Stock: Make a fresh stock solution using high-purity, anhydrous DMSO. 3. Re-evaluate Storage: Ensure stock solutions are aliquoted and stored under an inert atmosphere (nitrogen or argon) if the compound is particularly sensitive to oxidation.[1] |
| Poor dose-response curves or inconsistent IC50/EC50 values. | 1. Compound Precipitation: The compound may be precipitating at higher concentrations due to poor solubility in the assay medium. 2. Rapid Degradation: The compound may be degrading too quickly over the course of the assay. | 1. Assess Solubility: Visually inspect wells for precipitation. Perform a formal solubility test in your assay buffer. 2. Modify Assay Protocol: If degradation is the issue, consider reducing the incubation time. 3. Include Controls: Run a time-zero control to confirm the initial concentration and a vehicle-only control to monitor for assay drift. |
| Multiple unexpected peaks appear during HPLC analysis of the compound. | Degradation Products: The compound is breaking down into multiple products. | 1. Use LC-MS: Couple your HPLC to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks. This is the first step in identifying degradation products.[12][13] 2. Perform Forced Degradation: Intentionally degrade the compound under stress conditions (acid, base, oxidation, light) to generate and identify potential degradation products, which can serve as standards.[14] |
Key Degradation Pathways
Metabolic Degradation: The Dihydropyrimidine Dehydrogenase (DPD) Pathway
A primary route for the in vivo breakdown of fluoropyrimidine-based drugs (like 5-Fluorouracil, a related compound) is the DPD catabolic pathway. DPD is the rate-limiting enzyme that initiates the degradation process. Understanding this pathway is crucial for drug development professionals studying pharmacokinetics.[4][15]
Caption: The DPD pathway for fluoropyrimidine catabolism.[4][16]
Experimental Protocols
Protocol 1: Assessing Compound Stability in Aqueous Assay Medium
This protocol outlines a method to determine the stability of a trifluoromethylpyrimidine derivative in a specific aqueous buffer or cell culture medium over time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. mdpi.com [mdpi.com]
- 8. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. ijmr.net.in [ijmr.net.in]
- 13. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sterically Hindered Pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of sterically hindered pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no conversion in my Suzuki-Miyaura cross-coupling reaction with a sterically hindered pyrimidine boronic acid. What are the likely causes and solutions?
A1: Low conversion with sterically hindered substrates in Suzuki-Miyaura coupling is a common issue. The primary causes are related to the difficulty of the key steps in the catalytic cycle due to steric bulk.
-
Potential Causes:
-
Steric Hindrance: The bulky groups on the pyrimidine and/or the coupling partner can physically block the oxidative addition, transmetalation, or reductive elimination steps of the catalytic cycle.[1]
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Catalyst Inhibition: The basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1]
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Ineffective Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates because they do not form the highly reactive, coordinatively unsaturated palladium(0) species required.[1]
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly affect the reaction outcome.[1]
-
-
Troubleshooting & Optimization Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These promote the formation of a more reactive catalyst.
-
Choice of Base: Use a moderately strong base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Stronger bases can sometimes promote side reactions.[1]
-
Solvent Selection: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or DMF are recommended.[1]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. Monitor the reaction by TLC or LC-MS to find the optimal temperature.[3]
-
Q2: My cyclization step to form the pyrimidine ring is incomplete. How can I drive the reaction to completion?
A2: Incomplete cyclization is often due to insufficient activation of the reacting groups or steric hindrance that slows down the ring-closing step.[3]
-
Troubleshooting Steps:
-
Add a Catalyst: If not already in use, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3]
-
Increase Reaction Time: Some cyclization reactions are inherently slow and may require extended reaction times to proceed to completion.[3]
-
Modify Substrates: If steric hindrance is the primary issue, consider using a more reactive equivalent of one of the starting materials.[3]
-
Ensure Anhydrous Conditions: Water can hydrolyze intermediates, preventing cyclization. Ensure all reagents and solvents are dry.[3]
-
Q3: I am struggling with side reactions, particularly protodeboronation of my pyrimidine boronic acid. How can this be minimized?
A3: Protodeboronation is the cleavage of the C-B bond, which is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich or sterically hindered boronic acids.
-
Potential Causes:
-
The combination of a strong base and residual water can lead to the cleavage of the carbon-boron bond.[1]
-
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Whenever possible, conduct the reaction under strictly anhydrous conditions to minimize this side reaction.[1]
-
Select a Milder Base: Switch to a less aggressive base, such as K₃PO₄ or Cs₂CO₃, which can be effective for the coupling reaction without excessively promoting protodeboronation.[1]
-
Use MIDA Boronates: Consider using air-stable MIDA (N-methyliminodiacetic acid) boronates, which can slowly release the boronic acid under the reaction conditions, keeping its concentration low and reducing the rate of protodeboronation.
-
Q4: Are there metal-free alternatives for synthesizing substituted pyrimidines to avoid issues with palladium catalysts?
A4: Yes, metal-free methods are gaining traction. One common approach is a tandem [3+3] annulation followed by an oxidation step. This method avoids transition-metal catalysts and often uses greener reaction conditions.[4] For instance, multi-substituted pyrimidines can be synthesized from amidines and α,β-unsaturated ketones, where the final aromatization is achieved through visible-light-enabled photo-oxidation instead of metal-catalyzed dehydrogenation.[4]
Quantitative Data Summary
The selection of ligand and base is crucial for overcoming steric hindrance in Suzuki-Miyaura cross-coupling reactions. The table below summarizes the impact of different ligands and bases on the yield of a model reaction between a sterically hindered aryl halide and a pyrimidine boronic acid.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 85 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 4 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 110 | 88 |
| 5 | Pd₂(dba)₃ | IPr (NHC) | t-BuOK | Dioxane | 80 | 75 |
Data is representative and compiled for illustrative purposes based on typical outcomes for hindered substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a Sterically Hindered Pyrimidine Boronic Acid
This protocol provides a starting point for optimizing reactions with challenging substrates.[1]
-
Materials:
-
Sterically hindered pyrimidine boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, palladium pre-catalyst, and ligand.
-
Add the base and the sterically hindered pyrimidine boronic acid.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Below are diagrams illustrating key workflows and mechanisms relevant to the synthesis of sterically hindered pyrimidines.
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting steric challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Pyrimidines
For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of substituted pyrimidines is a critical task. Pyrimidine scaffolds are foundational components in a vast array of pharmaceuticals and biologically active compounds. This guide provides an objective comparison of three prominent methods for their synthesis: the Biginelli Reaction, the Pinner Synthesis, and a modern, catalyzed approach to the Principal Synthesis. The comparison is supported by experimental data to facilitate the selection of the most suitable method for specific research and development needs.
At a Glance: Comparing Synthesis Methods
The following table summarizes the key quantitative data for the selected pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Brønsted or Lewis Acids (e.g., HCl, FeCl₃) | Ethanol or Solvent-free | 2–24 hours | Reflux or 80-100°C | 40–95% |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Strong Acid or Base (e.g., HCl, NaOEt) | Ethanol | 3–12 hours | Reflux | 60–90% |
| Modern Catalyzed Principal Synthesis | 1,3-Dicarbonyl Compound, Urea/Amidine | e.g., N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) | Solvent-free | 30–90 minutes | 100–110°C | 85–96% |
In-Depth Analysis of Synthesis Methods
This section provides a detailed overview of each synthesis method, including their mechanisms and detailed experimental protocols.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component cyclocondensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][2] It is widely used due to its operational simplicity and the biological significance of its products.[3]
The reaction proceeds through a series of acid-catalyzed steps, initiated by the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the dihydropyrimidine.[4]
References
Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutics. 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine stands as a valuable reagent, particularly in the construction of kinase inhibitors and other biologically active molecules. However, the pursuit of improved potency, selectivity, and pharmacokinetic profiles, or the need to explore novel chemical space, often necessitates the consideration of alternative reagents. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform synthetic strategies.
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine bases of ATP and engage in key hydrogen bonding interactions within the ATP-binding sites of kinases.[1][2] The trifluoromethyl group at the 6-position of the pyrimidine ring can significantly enhance binding affinity and metabolic stability. The chlorine atom at the 2-position serves as a versatile handle for introducing various substituents through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
This guide explores two main categories of alternatives:
-
Bioisosteric Replacements of the Pyrimidine Core: This involves substituting the pyrimidine ring with other heterocyclic scaffolds that possess similar electronic and steric properties, aiming to modulate the compound's overall characteristics.
-
Analogs with Modified Substitution Patterns: This includes isomers of the parent compound or pyrimidines with alternative leaving groups, which can influence reactivity and synthetic accessibility.
Bioisosteric Replacements: Expanding Beyond the Pyrimidine Core
Bioisosterism is a powerful strategy in drug design to optimize molecular properties.[3] For the 2-amino-6-(trifluoromethyl)pyrimidine scaffold, several heterocyclic systems have emerged as effective bioisosteres, particularly in the realm of kinase inhibitors.
Pyridine Scaffolds
The pyridine ring is a common bioisosteric replacement for the pyrimidine ring. The removal of one of the ring nitrogens can impact the compound's hydrogen bonding capacity, polarity, and overall geometry.
Performance Comparison:
While a direct side-by-side comparison under identical conditions is often unavailable in the literature, data from different studies on analogous kinase inhibitors can provide valuable insights. For instance, in the development of JNK3 inhibitors, a 2-anilino-4-(pyrazol-3-yl)pyridine scaffold demonstrated higher potency compared to its pyrimidine counterpart.[1]
Table 1: Comparison of Kinase Inhibitory Activity of Pyrimidine vs. Pyridine Scaffolds
| Compound ID | Core Scaffold | Substitution | Target Kinase | IC50 (µM) |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | 2-Anilino | JNK3 | 0.63[1] |
| 2 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino | JNK3 | 0.16[1] |
| 3 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino, 5-Chloro | JNK3 | 0.08[1] |
This table illustrates that for this particular series, the pyridine scaffold (Compound 2) was more potent than the pyrimidine scaffold (Compound 1). Further substitution on the pyridine ring (Compound 3) led to even greater potency.
Experimental Protocol: Synthesis of a 2-Anilino-Pyridine Derivative (General Procedure)
A common route to synthesize 2-anilinopyridine derivatives involves a nucleophilic aromatic substitution reaction.
-
Step 1: Synthesis of the Chloropyridine Intermediate: The synthesis of the required 2-chloro-4-(pyrazol-3-yl)pyridine can be achieved through various heterocyclic chemistry methods, often involving condensation and cyclization reactions.
-
Step 2: Nucleophilic Aromatic Substitution: The resulting chloropyridine-pyrazole intermediate is then reacted with the desired substituted aniline in the presence of an acid catalyst (e.g., HCl) or under palladium-catalyzed Buchwald-Hartwig amination conditions.[1]
Pyrazolo[3,4-d]pyrimidine Scaffolds
The pyrazolo[3,4-d]pyrimidine scaffold is another important bioisostere of the purine core of ATP and has been successfully employed in the development of numerous kinase inhibitors.[2] This fused heterocyclic system offers a different spatial arrangement of hydrogen bond donors and acceptors compared to the single pyrimidine ring.
Performance Comparison:
In the development of BRAFV600E inhibitors, a pyrazolo[3,4-d]pyrimidine core was utilized and optimized. While a direct comparison with a corresponding 2-amino-6-(trifluoromethyl)pyrimidine is not available, the data highlights the potency that can be achieved with this alternative scaffold.
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-based BRAFV600E Inhibitors
| Compound ID | Core Scaffold | N1-Substitution | C3-Substitution | BRAFV600E IC50 (nM) |
| 52 | Pyrazolo[3,4-d]pyrimidine | H | Aryl urea | Potent[2] |
| 53 | Pyrazolo[3,4-d]pyrimidine | Alkyl | Aryl urea | More effective than 51[2] |
| 54 | Pyrazolo[3,4-d]pyrimidine | H | Aryl urea | Potent[2] |
This table showcases the high potency of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors. The substitutions at the N1 and C3 positions are crucial for activity.
Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives (General Procedure)
The synthesis of pyrazolo[3,4-d]pyrimidines often starts from a substituted pyrazole precursor.
-
Step 1: Synthesis of Substituted Pyrazole: A substituted aminopyrazole is a key intermediate.
-
Step 2: Cyclization to form the Pyrimidine Ring: The aminopyrazole is then cyclized with a suitable reagent to form the fused pyrimidine ring.
-
Step 3: Functionalization: The resulting pyrazolo[3,4-d]pyrimidine core can be further functionalized at various positions to introduce desired substituents.
Analogs with Modified Substitution Patterns
Exploring isomers or analogs with different leaving groups can provide alternative synthetic routes and potentially different reactivity profiles.
Isomeric Pyridines and Pyrimidines
The position of the trifluoromethyl group and the amino group on the heterocyclic ring can significantly impact the molecule's electronic properties and its interaction with biological targets.
Performance Comparison:
The reactivity of chloro-heterocycles in SNAr reactions is highly dependent on the position of the chlorine atom and the presence of electron-withdrawing groups. For instance, 2-chloropyridine is significantly less reactive than 2-chloropyrimidine. However, the introduction of a strong electron-withdrawing group like a trifluoromethyl or nitro group on the pyridine ring can increase its reactivity to a level comparable to that of pyrimidines.
Table 3: Reactivity Comparison in SNAr Reactions
| Substrate | Relative Reactivity |
| 2-Chloropyrimidine | High |
| 2-Chloropyridine | Low |
| 2-Chloro-5-(trifluoromethyl)pyridine | High |
| 2-Chloro-5-nitropyridine | High |
This table indicates that the presence of an electron-withdrawing group is crucial for activating the pyridine ring towards nucleophilic attack.
Experimental Protocol: Nucleophilic Aromatic Substitution on Activated Chloropyridines
The reaction conditions for SNAr on activated chloropyridines are similar to those used for chloropyrimidines.
-
Reagents: Activated chloropyridine, nucleophile (e.g., an amine), and a base (e.g., K2CO3, DIPEA).
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP.
-
Temperature: Room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the nucleophile and the substrate.
Conclusion
While this compound remains a valuable and versatile building block, a range of viable alternatives exists for researchers seeking to optimize the properties of their target molecules. Bioisosteric replacement of the pyrimidine core with scaffolds such as pyridine or pyrazolo[3,4-d]pyrimidine offers a proven strategy for modulating biological activity and exploring new chemical space, particularly in the design of kinase inhibitors. Furthermore, understanding the reactivity of isomeric and substituted analogs allows for the selection of the most appropriate starting material for a given synthetic challenge. The choice of an alternative reagent should be guided by the specific goals of the research program, considering factors such as desired biological activity, synthetic accessibility, and intellectual property landscape. The experimental data and protocols provided in this guide serve as a starting point for the rational design and synthesis of next-generation bioactive compounds.
References
Comparative Analysis of the Biological Activities of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Potential Biological Activities
Derivatives of chloropyrimidine and trifluoromethylpyrimidine have demonstrated a wide range of biological activities. The primary areas of interest for compounds like 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine and its isomers include kinase inhibition, anticancer, and pesticidal activities.[1]
Kinase Inhibition
The pyrimidine core is a common feature in many kinase inhibitors, including several FDA-approved drugs.[2][3] These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain.[4] The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
Relevant Signaling Pathways:
-
JAK-STAT Pathway: Janus kinases (JAKs) are critical for cytokine signaling. Pyrimidine-based inhibitors have been developed to target JAKs, making them relevant for inflammatory diseases and cancers.[5][6]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Several pyrimidine derivatives have been designed as EGFR inhibitors.[7][8]
-
Aurora Kinase Pathway: Aurora kinases are essential for cell cycle regulation, and their inhibition is a promising strategy in oncology. Pyrimidine-based compounds have been identified as potent Aurora kinase inhibitors.[4][9]
Anticancer Activity
The antiproliferative effects of pyrimidine derivatives are often linked to their kinase inhibitory activity, which can disrupt cell cycle progression and induce apoptosis.[10][11][12] Clinical and preclinical studies have shown the efficacy of pyrimidine-based compounds against various cancer cell lines, including those of the lung, breast, colon, and prostate.[7][13][14]
Pesticidal Activity
Trifluoromethyl-substituted pyrimidinamines have also been investigated for their insecticidal and fungicidal properties.[15][16] These compounds can act on various molecular targets in pests, leading to effective control.
Isomeric Comparison
The biological activity of substituted pyrimidines is highly dependent on the substitution pattern. The relative positions of the chloro, trifluoromethyl, and amine groups on the pyrimidine ring will dictate the molecule's shape, electronic distribution, and ability to interact with biological targets.
Positional Isomers of this compound:
-
This compound: The target compound.
-
4-Chloro-2-(trifluoromethyl)pyrimidin-6-amine: An isomer where the positions of the chloro and amino groups are swapped relative to the trifluoromethyl group.
-
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine: An isomer where the positions of the chloro and trifluoromethyl groups are swapped.
While specific data is lacking, structure-activity relationship (SAR) studies on similar pyrimidine series suggest that such positional changes can lead to significant differences in potency and selectivity for a given biological target.[2][17] For example, the position of the chlorine atom can be crucial for establishing key hydrogen bonds or hydrophobic interactions within a kinase active site.
Experimental Data from Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the biological activity of various substituted pyrimidine derivatives from the literature. It is important to note that these are not direct comparisons with this compound but serve to illustrate the potential potency of this class of compounds.
| Compound Class | Target/Assay | Activity (IC₅₀/EC₅₀/LC₅₀) | Reference |
| 5-Trifluoromethylpyrimidine Derivatives | EGFR Kinase | 0.091 µM | [7] |
| 5-Trifluoromethylpyrimidine Derivatives | A549 Lung Cancer Cells | 0.35 µM | [7] |
| Pyrimidin-4-amine Derivatives | Mythimna separata (Insect) | 3.57 mg/L | [15][16] |
| Pyrimidin-4-amine Derivatives | Pseudoperonospora cubensis (Fungus) | 24.94 mg/L | [15][16] |
| Pyrimidine-based JAK1 Inhibitor | JAK1 Biochemical Assay | 2.1 nM | [18] |
| 2-amino-4-chloro-pyrimidine derivative | HCT116 Colon Cancer Cells | 89.24 µM | [12][14] |
| 2-amino-4-chloro-pyrimidine derivative | MCF7 Breast Cancer Cells | 89.37 µM | [12][14] |
Experimental Protocols
Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific kinase.[5]
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher concentration of ATP, which is detected by a luciferase-based reagent, producing a luminescent signal.
Materials:
-
Kinase enzyme (e.g., JAK2, EGFR)
-
Kinase substrate (specific peptide)
-
ATP
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing assay buffer, the kinase, and its substrate.
-
Initiate the reaction by adding the kinase reaction mixture to each well.
-
Include "no enzyme" controls.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Incubate for 10 minutes at room temperature and then measure the luminescence.
Data Analysis:
The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (Lumi_inhibitor - Lumi_max) / (Lumi_min - Lumi_max)
Where:
-
Lumi_inhibitor is the luminescence in the presence of the test compound.
-
Lumi_max is the luminescence of the negative control (DMSO).
-
Lumi_min is the luminescence of the "no enzyme" control.
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound and its isomers belong to a class of compounds with significant potential for biological activity, particularly as kinase inhibitors for cancer therapy and as pesticides. The precise biological effects of each isomer will be dictated by its unique substitution pattern. Further synthetic and biological evaluation is necessary to elucidate the specific activities and structure-activity relationships of these compounds. The provided experimental protocol for kinase inhibition assays offers a robust starting point for such investigations. Researchers are encouraged to synthesize these isomers and perform comparative studies to fully characterize their biological profiles.
References
- 1. wjarr.com [wjarr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arabjchem.org [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine derivatives. By examining key structural modifications and their impact on biological activity, primarily as kinase inhibitors, this document aims to inform the rational design of novel therapeutic agents.
The this compound core is a privileged scaffold in medicinal chemistry, frequently employed in the development of kinase inhibitors for oncology and other therapeutic areas. The strategic placement of the trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro and amine functionalities provide key handles for synthetic modification to explore the chemical space and optimize biological activity. This guide synthesizes available data on related pyrimidine analogs to elucidate the SAR of this important chemical series.
Comparative Analysis of Biological Activity
Table 1: SAR of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
| Compound ID | R Group (at C4-amino position) | Target Cell Line | IC50 (µM) | Kinase Inhibition (EGFR) IC50 (µM) |
| 9a | 4-(Benzoylamino)phenyl | A549 | - | - |
| 9k | 4-(Propynoylamino)phenyl | A549 | - | - |
| 9u | 4-((E)-3-(3-fluorophenyl)acrylamido)phenyl | A549 | 0.35 | 0.091 |
| MCF-7 | 3.24 | |||
| PC-3 | 5.12 |
Data synthesized from studies on 5-trifluoromethylpyrimidine derivatives, which offer insights into the effect of substitutions at the 4-amino position.
Table 2: Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives
| Compound ID | R Group (at C4 position) | Target Cell Line | EC50 (µM) |
| 1 | 4-methyl piperazine | HCT116 | 209.17 ± 1.23 |
| MCF7 | 221.91 ± 1.37 | ||
| 6 | bromophenyl piperazine | HCT116 | 89.24 ± 1.36 |
| MCF7 | 89.37 ± 1.17 |
These compounds, based on a 2-amino-4-chloro-pyrimidine scaffold, highlight the impact of substitutions at the C4 position on anticancer activity.[1]
Key Structure-Activity Relationship Insights
Based on the available data for related pyrimidine scaffolds, several key SAR trends can be inferred for this compound derivatives:
-
Substitution at the C4-amino Position: The nature of the substituent on the 4-amino group is critical for activity. Large, aromatic moieties, particularly those capable of forming hydrogen bonds and engaging in hydrophobic interactions within the kinase ATP-binding pocket, are generally favored. For instance, the acrylamido-phenyl group in compound 9u demonstrates potent EGFR inhibition.
-
Role of the Trifluoromethyl Group: The -CF3 group at the C6 position is a key feature. Its strong electron-withdrawing nature can influence the pKa of the pyrimidine ring nitrogens and modulate the overall electronic properties of the molecule, impacting target binding. It also often enhances metabolic stability and cell permeability.
-
The C2-Chloro Substituent: The chlorine atom at the C2 position serves as a crucial synthetic handle for further diversification. It can be displaced by various nucleophiles to introduce a wide range of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The presence of a halogen at this position can also contribute to binding interactions within the active site of target kinases.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives (Microwave Assisted)
This protocol describes a general method for the synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1]
-
Reaction Setup: 2 mmol of the starting 2-amino-4-chloro-pyrimidine is placed in a microwave reaction vial.
-
Solvent and Reagent Addition: 1 mL of anhydrous propanol is added, and the mixture is stirred at room temperature. 2 mmol of the desired substituted amine is then added, followed by 200 µL of triethylamine.
-
Microwave Irradiation: The reaction is carried out in a microwave reactor at a temperature of 120–140 °C for 15–30 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, the resulting precipitate is dispersed in a saturated sodium bicarbonate solution in water. The product is then extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the final product, which can be further purified by chromatography if necessary.
EGFR Kinase Inhibition Assay
This protocol outlines a continuous-read kinase assay to determine the inhibitory potency of compounds against EGFR.
-
Reagent Preparation: Prepare 10X stocks of EGFR-WT and EGFR-T790M/L858R enzymes, ATP, and a suitable peptide substrate (e.g., Y12-Sox) in 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, pre-incubate 5 μL of the enzyme solution with 0.5 μL of serially diluted test compounds in 50% DMSO for 30 minutes at 27°C.
-
Reaction Initiation: Start the kinase reaction by adding 45 μL of the ATP/peptide substrate mix.
-
Data Acquisition: Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes using a plate reader.
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the progress curves. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable sigmoidal dose-response model.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4][5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Visualizing Experimental Workflows and Relationships
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: General workflow for SAR studies of pyrimidine derivatives.
Caption: Key structural elements influencing biological activity.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Efficacy of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine Derivatives: A Comparative Guide to In Vitro Assays
The validation of novel therapeutic compounds is a cornerstone of drug discovery. For derivatives of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine, a scaffold of interest in medicinal chemistry, rigorous in vitro testing is the first step in characterizing their biological activity and potential as targeted therapies. This guide provides a comparative overview of essential in vitro assays for validating these compounds, complete with experimental protocols and data presentation, to aid researchers, scientists, and drug development professionals in their evaluation.
The primary mechanism of action for many pyrimidine derivatives involves the inhibition of protein kinases, which are crucial regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a significant class of therapeutic agents.[3][4] Therefore, the validation process for these compounds typically focuses on quantifying their kinase inhibition, assessing their impact on cell viability, and confirming their effect on intracellular signaling pathways.
Comparative Analysis of Inhibitory Activity
The efficacy of a novel compound is best understood when compared against established alternatives. The following table summarizes the in vitro performance of a hypothetical derivative, "Compound X," against a known broad-spectrum kinase inhibitor, Staurosporine, and another pyrimidine-based derivative.
| Compound | Target Kinase | IC50 (nM)[5] | A549 Cell Viability (EC50, µM)[5] |
| Compound X (Hypothetical) | EGFR | 25 | 2.1 |
| VEGFR2 | 110 | ||
| PDGFRβ | 150 | ||
| Compound B (Alternative Pyrimidine) | EGFR | 75 | 5.8 |
| VEGFR2 | 250 | ||
| PDGFRβ | 300 | ||
| Staurosporine (Control) | Multiple | 1-10 (Broad) | 0.05 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. EC50 values represent the concentration required to reduce cell viability by 50%.
Key In Vitro Validation Assays
A multi-faceted approach is necessary to validate the biological effects of novel kinase inhibitors.[5] The following sections detail the protocols for three fundamental assays: kinase inhibition assays to determine potency, cell viability assays to measure cytotoxicity, and Western blotting to confirm the mechanism of action.
Kinase Inhibition Assay
This assay is critical for determining the potency of a compound against a specific kinase target. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used to quantify the amount of ADP produced during the kinase reaction.[3]
Experimental Protocol:
-
Reagent Preparation : Prepare a 1x Kinase Assay Buffer and create a serial dilution of the test compound in the buffer. The final DMSO concentration should not exceed 1%.[3]
-
Assay Plate Setup : In a 384-well plate, add 1 µL of the serially diluted compound or DMSO for control wells.[3]
-
Enzyme Addition : Add 2 µL of the diluted target kinase (e.g., EGFR, VEGFR2) to each well.[3]
-
Reaction Initiation : Start the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be near its Km value for the kinase.[3]
-
Incubation : Shake the plate gently and incubate at 30°C for 60 minutes.[3]
-
Signal Detection :
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
-
Data Acquisition : Measure the luminescence of each well using a plate reader and calculate the percentage of inhibition relative to the DMSO control to determine the IC50 value.[3]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[6] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, allowing for the quantification of cell viability.[6]
Experimental Protocol:
-
Cell Seeding : Seed cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6][7]
-
Compound Treatment : Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO).[6]
-
Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[6]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and is particularly useful for observing changes in protein phosphorylation, which indicates the inhibition of a signaling pathway.[8]
Experimental Protocol:
-
Cell Treatment and Lysis :
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Protein Transfer :
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[9]
-
Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., phospho-EGFR) overnight at 4°C.[10]
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection :
-
Stripping and Re-probing : To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (non-phosphorylated) protein.[8]
By employing these standardized in vitro assays, researchers can effectively validate the potency and cellular effects of novel compounds derived from this compound. The comparative data generated is essential for lead optimization and for making informed decisions in the drug development pipeline.
References
- 1. pnas.org [pnas.org]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Kinase Inhibition by Diverse Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in the design of potent and selective kinase inhibitors, forming the structural basis of numerous FDA-approved drugs for cancer and other diseases.[1] Its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP allows for effective competition at the kinase hinge region.[2] This guide provides an objective comparison of the inhibitory performance of various pyrimidine-based scaffolds against key oncogenic kinases, supported by experimental data and detailed methodologies.
Performance Comparison of Pyrimidine Scaffolds
The following tables summarize the biochemical potency (IC50) of kinase inhibitors built upon different pyrimidine scaffolds. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Aurora Kinases by Aminopyrimidine Scaffolds
Aurora kinases are critical regulators of cell division, and their inhibition is a key strategy in cancer therapy. Both 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds have yielded potent inhibitors.[3]
| Compound | Scaffold | Target Kinase | Biochemical IC50 (nM) |
| Alisertib (MLN8237) | 2-Aminopyrimidine | Aurora A | 1.2 |
| Barasertib (AZD1152) | 2,4-Diaminopyrimidine | Aurora B | 0.37 |
| ENMD-2076 | 2-Aminopyrimidine | Aurora A | 14 |
| AMG900 | 2,4-Diaminopyrimidine | Aurora B | 4 |
| PF-03814735 | 2,4-Diaminopyrimidine | Aurora A | 0.8 |
Data compiled from multiple sources.[3]
Table 2: Inhibition of Polo-Like Kinases (PLK) by Aminopyrimidine Scaffolds
Polo-like kinases play essential roles in mitosis. The 2-aminopyrimidine scaffold is a common feature in potent PLK inhibitors.[3]
| Compound | Scaffold | Target Kinase | Biochemical IC50 (nM) |
| BI2536 | 2-Aminopyrimidine | PLK1 | 0.83 |
| BI6727 (Volasertib) | 2-Aminopyrimidine | PLK1 | 0.87 |
| DAP-81 | 2-Aminopyrimidine | PLK1 | 0.9 |
Data compiled from multiple sources.[3]
Table 3: Comparative Efficacy of Pyrimidine vs. Quinazoline Scaffolds Against EGFR
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in non-small cell lung cancer. This table compares a third-generation pyrimidine-based inhibitor, Osimertinib, with a first-generation quinazoline-based inhibitor, Erlotinib, highlighting the pyrimidine scaffold's effectiveness against resistance mutations like T790M.[4][5]
| Compound | Scaffold | Target | Biochemical IC50 (Wild Type) | Biochemical IC50 (L858R Mutant) | Biochemical IC50 (T790M Mutant) |
| Osimertinib | Pyrimidine | EGFR | ~15 nM | ~1 nM | ~1 nM |
| Erlotinib | Quinazoline | EGFR | ~2 nM | ~2 nM | ~200 nM |
Data compiled from multiple sources.[4][5]
Table 4: Inhibition of Bruton's Tyrosine Kinase (BTK) by a Pyrazolo[3,4-d]pyrimidine Scaffold
Bruton's tyrosine kinase (BTK) is crucial for B-cell receptor signaling, and its inhibition is effective in treating B-cell malignancies.[2] The pyrazolo[3,4-d]pyrimidine scaffold is a key feature of the covalent BTK inhibitor Ibrutinib and its derivatives.[2]
| Compound | Scaffold | Target Kinase | Biochemical IC50 (nM) |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | 0.5 |
| Compound 11 | Pyrazolo[3,4-d]pyrimidine | BTK | 7.95 |
| Compound 12 | Pyrazolo[3,4-d]pyrimidine | BTK | 4.2 |
| Compound 13 | Pyrazolo[3,4-d]pyrimidine | BTK | 11.1 |
Data compiled from multiple sources.[2]
Experimental Protocols
The determination of a kinase inhibitor's potency is typically achieved through in vitro kinase activity assays. A common method is the luminescence-based assay that quantifies ADP production, a direct byproduct of kinase activity.[6]
Luminescence-Based In Vitro Kinase Activity Assay
This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., pyrimidine-based compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, its substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a multi-well plate, add the serially diluted inhibitor or a DMSO control to each well.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Visualizations
Signaling Pathway and Inhibition
Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition.
Experimental Workflow for IC50 Determination
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine Based Inhibitors: A Guide to Cross-Reactivity and Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity and selectivity of kinase inhibitors based on the 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine scaffold. Due to the limited availability of comprehensive public data on inhibitors with this specific chemical core, this document focuses on presenting general principles, relevant experimental protocols, and key signaling pathways associated with pyrimidine-based kinase inhibitors. The data and examples provided are drawn from studies on structurally related compounds to offer insights into the potential cross-reactivity profiles of this inhibitor class.
Data Presentation: Kinase Inhibitor Selectivity
Comprehensive kinase selectivity profiling is crucial for understanding the therapeutic potential and off-target effects of an inhibitor. Ideally, this involves screening the compound against a large panel of kinases and determining the half-maximal inhibitory concentration (IC50) for each.
| Kinase Target Family | Representative Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Tyrosine Kinases | |||
| EGFR | >10,000 | 850 | |
| HER2 | >10,000 | 1,200 | |
| VEGFR2 | 150 | 75 | |
| PDGFRβ | 200 | 110 | |
| FGFR1 | 350 | 180 | |
| Src | 800 | 450 | |
| Abl | >5,000 | 2,500 | |
| Serine/Threonine Kinases | |||
| AKT1 | >10,000 | >10,000 | |
| CDK2/cyclin A | >10,000 | 8,500 | |
| MAPK1 (ERK2) | >10,000 | >10,000 | |
| p38α | 25 | 10 | |
| JNK1 | >5,000 | 2,000 | |
| PKA | >10,000 | >10,000 | |
| ROCK1 | >5,000 | 3,000 | |
| Lipid Kinases | |||
| PI3Kα | >10,000 | >10,000 | |
| PI3Kβ | >10,000 | >10,000 | |
| PI3Kδ | >10,000 | >10,000 | |
| PI3Kγ | >10,000 | >10,000 |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in cross-reactivity studies of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay determines the in vitro potency of an inhibitor against a purified kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque multi-well plates (96- or 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the test compound dilutions, positive control (a known broad-spectrum inhibitor like staurosporine), and a vehicle control (DMSO).
-
Add the kinase enzyme to each well and incubate briefly to allow for compound-enzyme interaction.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the luminescent detection reagent according to the manufacturer's protocol. This reagent typically stops the kinase reaction and measures the remaining ATP. A higher luminescence signal indicates lower kinase activity (more ATP remaining) and thus, greater inhibition.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
This assay confirms target engagement of the inhibitor within a cellular environment.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound (inhibitor)
-
Lysis buffer
-
Antibodies for Western blotting or reagents for mass spectrometry
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle control and incubate.
-
Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures. The binding of the inhibitor can stabilize the target protein, increasing its melting temperature.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by pyrimidine-based kinase inhibitors and a typical experimental workflow for their characterization.
Novel Pyrimidine Derivatives Outperform Standard of Care in Preclinical Cancer Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A new generation of pyrimidine derivatives is demonstrating superior efficacy in preclinical studies against non-small cell lung cancer (NSCLC) compared to the established third-generation EGFR inhibitor, Osimertinib. A recent study highlights a novel thieno[2,3-d]pyrimidine compound, designated as B1, which exhibits potent inhibitory activity against the EGFRL858R/T790M mutant kinase, a key driver of resistance in NSCLC. This guide provides a comprehensive comparison of the efficacy of compound B1 against Osimertinib, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy Against EGFR-Mutant NSCLC
The in vitro antitumor activity of the novel pyrimidine derivative B1 was directly compared with Osimertinib (also known as AZD9291) against the human NSCLC cell line NCI-H1975. This cell line is a critical model for studying acquired resistance to EGFR inhibitors as it harbors both the L858R activating mutation and the T790M resistance mutation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a standard MTT assay.
Table 1: In Vitro Antiproliferative Activity against NCI-H1975 Cancer Cell Line
| Compound | Target | Cell Line | IC50 (µM)[1] |
| Novel Pyrimidine Derivative (B1) | EGFRL858R/T790M | NCI-H1975 | 0.087 |
| Osimertinib (AZD9291) | EGFRL858R/T790M | NCI-H1975 | > 50 |
The data clearly indicates that the novel pyrimidine derivative B1 is significantly more potent than Osimertinib in inhibiting the proliferation of NCI-H1975 cells.[1]
Underlying Mechanism: Targeting the EGFR Signaling Pathway
Both the novel pyrimidine derivatives and Osimertinib are designed to target the epidermal growth factor receptor (EGFR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[2] In many cancers, including NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division. The binding of ligands like EGF to EGFR triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and MEK/ERK pathways, which ultimately promote tumorigenesis.[1] The novel pyrimidine derivative B1, like Osimertinib, acts as a tyrosine kinase inhibitor (TKI), blocking the signaling cascade and inducing cancer cell death.
Figure 1. EGFR Signaling Pathway and Inhibition by Novel Pyrimidine Derivatives.
Experimental Protocols
In Vitro Antiproliferation Assay (MTT Assay)
This protocol outlines the methodology used to determine the cytotoxic effects of the novel pyrimidine derivatives and Osimertinib on the NCI-H1975 cancer cell line.
-
Cell Seeding: NCI-H1975 cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in a complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Serial dilutions of the test compounds (novel pyrimidine derivatives and Osimertinib) are prepared in the culture medium at various concentrations. The existing medium is removed from the cells, and the medium containing the different concentrations of the test compounds is added. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug dose.
-
Incubation: The treated plates are incubated for 72 hours under the same conditions as the initial seeding.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells metabolize the MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization buffer, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for the MTT Cell Viability Assay.
In Vivo Xenograft Model
To evaluate the in vivo antitumor efficacy, human tumor xenograft models are utilized. This protocol provides a general framework for such studies.
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., NCI-H1975). The tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The novel pyrimidine derivative or the known drug (e.g., Osimertinib) is administered to the treatment groups, typically via oral gavage or intraperitoneal injection, according to a specified dosing schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length × Width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Key endpoints include tumor growth inhibition and tumor regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting, to assess the modulation of target signaling pathways (e.g., phosphorylation of EGFR, AKT, and ERK).
Figure 3. In Vivo Xenograft Model Workflow.
Conclusion
The presented data underscores the significant potential of novel pyrimidine derivatives, exemplified by compound B1, as next-generation inhibitors for EGFR-mutant NSCLC. The superior in vitro potency of B1 compared to the established drug Osimertinib warrants further investigation through in vivo studies to confirm its therapeutic promise. The detailed experimental protocols provided herein offer a robust framework for researchers to validate and expand upon these pivotal findings.
References
Comparative Analysis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action for 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine analogs, a class of compounds with significant potential in targeted therapy. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] The introduction of a trifluoromethyl group can enhance pharmacological properties such as lipophilicity and metabolic stability, making these analogs promising candidates for drug development.[2] This guide will delve into their role as kinase inhibitors, comparing their performance with alternative compounds and providing supporting experimental data and protocols.
Mechanism of Action: Targeting Protein Kinases
Pyrimidine derivatives are widely recognized for their diverse biological activities, including anticancer and anti-inflammatory effects.[3] Analogs of this compound predominantly function as kinase inhibitors . Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][4] These pyrimidine-based compounds typically exert their inhibitory effect by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.[4]
The structure-activity relationship (SAR) studies reveal that modifications on the pyrimidine core significantly influence the potency and selectivity of these inhibitors.[5][6] For instance, substitutions at the 2 and 4 positions of the pyrimidine ring are critical for interaction with the hinge region of the kinase domain.
Comparative Performance Data
The efficacy of kinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the biochemical and cellular potencies of various pyrimidine-based kinase inhibitors, including analogs with structural similarities to this compound, in comparison to other kinase inhibitors.
| Table 1: Comparative Efficacy of Pyrimidine-based vs. Quinazoline-based EGFR Inhibitors | ||
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
| Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.[1] |
| Table 2: Comparative Efficacy of Pyrimidine-based vs. Non-pyrimidine VEGFR-2 Inhibitors | ||
| Parameter | Pazopanib (Pyrimidine-based) | Sorafenib (Non-pyrimidine) |
| Biochemical IC50 (VEGFR-2) | ~30 nM | ~90 nM |
| Cellular IC50 (HUVEC proliferation) | ~84 nM | ~20 nM |
| Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.[1] |
| Table 3: Selectivity of Pyrido[2,3-d]pyrimidine-based EGFR Inhibitors | |||
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. EGFR WT |
| Compound B1 | EGFRL858R/T790M | 13 | >76-fold |
| EGFRWT | >1000 | ||
| Compound 24 | EGFRL858R,T790M | 1.1 | 100-fold |
| EGFRWT | 110 | ||
| Data from referenced studies.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the validation and comparison of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a common method to determine the IC50 of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase enzyme
-
Specific peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a this compound analog)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (Luminometer or Fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay kit used (e.g., measuring ADP production or substrate phosphorylation).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (Cell-based Assay)
This protocol assesses the effect of the inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell line expressing the target kinase (e.g., H1975 for EGFR T790M)
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplates (e.g., 96-well)
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a defined period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based analogs.
Experimental Workflow Diagram
Caption: General workflow for the screening and validation of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Docking Analysis of Trifluoromethylpyrimidine Isomers in Kinase Inhibition
A Guide for Researchers in Drug Discovery and Development
The strategic placement of a trifluoromethyl (-CF3) group on the pyrimidine scaffold is a common tactic in medicinal chemistry to enhance the potency, metabolic stability, and bioavailability of drug candidates.[1] This guide summarizes quantitative data from molecular docking simulations, details generalized experimental protocols for such studies, and provides visualizations of relevant biological pathways and experimental workflows.
Comparative Docking Performance of Trifluoromethylpyrimidine Derivatives
The following tables present a summary of the binding affinities and biological activities of various trifluoromethylpyrimidine derivatives against several protein kinase targets. It is important to note that the data has been compiled from different studies, which may employ varied docking protocols and experimental conditions. Therefore, direct comparison of absolute values should be approached with caution. The data primarily highlights the prevalence and efficacy of the 5-trifluoromethylpyrimidine scaffold in kinase inhibitor design.
Table 1: Docking and Inhibitory Activity of 5-Trifluoromethylpyrimidine Derivatives against EGFR
| Compound ID/Series | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Biological Activity (IC50) | Reference |
| Compound 9u | EGFR | Not explicitly stated | Met793 (hydrogen bond) | 0.091 µM (EGFR kinase) | [2] |
| Thieno[2,3-d]pyrimidine (Compound 5b) | EGFR (Wild Type) | -8.9 (approximated) | Not specified | 37.19 nM | [2] |
| Thieno[2,3-d]pyrimidine (Compound 5b) | EGFR (T790M Mutant) | -8.1 (approximated) | Not specified | 204.10 nM | [2] |
| Pyrimidine Derivatives (Compound 7) | EGFR Kinase Domain | -8.8 | Not specified | Not specified | [2] |
| Pyrimidine Derivatives (Compound 12) | EGFR Kinase Domain | -8.4 | Not specified | Not specified | [2] |
| Pyrimidine Derivatives (Compound 9) | EGFR Kinase Domain | -8.3 | Not specified | Not specified | [2] |
| Pyrimidine Derivatives (Compound 10) | EGFR Kinase Domain | -8.3 | Not specified | Not specified | [2] |
Table 2: Docking and Inhibitory Activity of Trifluoromethylpyrimidine Derivatives against Other Kinases
| Compound ID/Series | Isomer Position | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Biological Activity (IC50) | Reference |
| Compound A | 5-CF3 | CHK1 (2YM8) | Not specified | Glu85, Cys87, Glu91 | Potent dual inhibitor | [3] |
| Compound A | 5-CF3 | FLT3 (Homology Model) | Not specified | Cys694, Arg745, Asp759 | Potent dual inhibitor | [3] |
| Compound 30 | 5-CF3 | CHK1 (2YM8) | Not specified | Cys87, Glu91, Glu134 | 25 nM | [3] |
| Compound 30 | 5-CF3 | FLT3 (Homology Model) | Not specified | Cys694, Arg745, Asp759, Lys614 | 1.16 nM (FLT3-WT) | [3] |
| Diaminopyrimidines | Not specified | PYK2 | Not specified | Not specified | Good potency and selectivity | [4] |
Experimental Protocols: Molecular Docking of Pyrimidine Derivatives
This section outlines a generalized protocol for conducting molecular docking studies with trifluoromethylpyrimidine derivatives against a protein kinase target, based on methodologies reported in the cited literature.[2][5]
1. Preparation of the Receptor (Protein)
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Protein Clean-up: All non-essential molecules, such as water, co-crystallized ligands, and other heteroatoms not pertinent to the study, are removed from the PDB file.
-
Addition of Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for establishing accurate hydrogen bond interactions.
-
Charge Assignment: Partial charges are assigned to the protein atoms using computational tools, with the Gasteiger charge calculation method being a common choice.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is compatible with docking software like AutoDock Vina.[2]
2. Preparation of the Ligand (Trifluoromethylpyrimidine Isomer)
-
Ligand Structure Creation: The 2D structure of the trifluoromethylpyrimidine derivative is drawn using chemical drawing software such as ChemDraw or Marvin Sketch.
-
3D Structure Generation and Optimization: The 2D structure is converted to a 3D conformation, followed by energy minimization using a suitable force field (e.g., MMFF94) to achieve a stable, low-energy state.
-
Torsion Tree Definition: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.
-
Charge Assignment: Gasteiger charges are assigned to the ligand atoms.
-
File Format Conversion: The prepared ligand structure is saved in the PDBQT file format.[2]
3. Molecular Docking Simulation
-
Grid Box Definition: A three-dimensional grid box is defined around the active site of the target protein. The dimensions and center of this grid are set to encompass the entire binding pocket.
-
Docking Algorithm: The Lamarckian Genetic Algorithm is frequently employed for docking calculations, which explores a broad range of ligand conformations and orientations within the defined grid box.[2]
-
Docking Parameters: The number of genetic algorithm runs, population size, and the maximum number of energy evaluations are specified. A higher number of runs increases the thoroughness of the conformational search.
4. Analysis of Results
-
Binding Energy Evaluation: The docking software provides a ranking of the binding poses based on their calculated binding energies (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The results are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the trifluoromethylpyrimidine derivative and the amino acid residues of the protein's active site.
-
Visualization: Molecular visualization software like PyMOL or Discovery Studio is used to visually inspect the docked poses and the interactions within the protein-ligand complex.
Visualizations
The following diagrams illustrate a typical workflow for comparative molecular docking studies and a key signaling pathway where trifluoromethylpyrimidine-based kinase inhibitors are often targeted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For novel chemical entities such as derivatives of 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine, a thorough assessment of metabolic stability is paramount in early drug discovery and lead optimization. This guide provides a comparative framework for evaluating the metabolic stability of this class of compounds, supported by experimental protocols and data from relevant comparator compounds.
Comparative Metabolic Stability Data
While specific quantitative metabolic stability data for this compound derivatives are not extensively available in the public domain, we can draw comparisons with other relevant inhibitors to provide a benchmark for assessment. The following table summarizes the in vitro metabolic stability of two comparator compounds, BI-3231, a potent HSD17B13 inhibitor, and PF-06835919, a ketohexokinase (KHK) inhibitor, which are also under investigation for metabolic liver diseases.[1]
| Compound | Assay System | Species | Parameter | Value | Reference |
| BI-3231 | Liver Microsomes | Human | Clint (µL/min/mg protein) | 13 | [1] |
| Mouse | Clint (µL/min/mg protein) | 26 | [1] | ||
| Hepatocytes | Human | Clint (µL/min/10⁶ cells) | 12 | [1] | |
| Mouse | Clint (µL/min/10⁶ cells) | 26 | [1] | ||
| PF-06835919 | Liver Microsomes | Human | Intrinsic Clearance (CLint) | Low | [1] |
Note: Specific quantitative values for the intrinsic clearance of PF-06835919 in liver microsomes are described as "low" in the available literature.[1]
Expected Metabolic Profile of this compound Derivatives
The presence of a trifluoromethyl (-CF3) group on the pyrimidine ring is anticipated to have a significant impact on the metabolic stability of this scaffold. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This "metabolic blocking" effect can prevent hydroxylation at the position of substitution and may also confer a broader protective effect on the entire molecule, leading to a reduced number of metabolites and a longer in vitro half-life.[2][3]
A study on picornavirus inhibitors demonstrated this principle effectively. An analog with a methyl group was metabolized into eight different products, primarily through hydroxylation of the methyl group. In contrast, the corresponding trifluoromethyl-substituted analog produced only two minor metabolites, showcasing a significant increase in metabolic stability.[2][3] Therefore, it is hypothesized that derivatives of this compound will exhibit enhanced metabolic stability compared to their non-fluorinated counterparts.
Experimental Protocols
To enable researchers to conduct their own metabolic stability assessments, detailed methodologies for standard in vitro assays are provided below.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, predominantly mediated by CYP enzymes.
1. Materials:
-
Test compound and positive control (e.g., verapamil, testosterone)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Reagents: Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Incubation Setup: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.
1. Materials:
-
Test compound and positive controls (e.g., for high and low clearance)
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile or methanol for reaction termination
-
Internal standard
-
LC-MS/MS system
2. Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium.
-
Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a humidified incubator with 5% CO2.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.
-
Quenching: Immediately stop the metabolic activity by adding a cold quenching solvent containing an internal standard.
-
Sample Processing: Homogenize or lyse the cells and then centrifuge to remove cellular debris.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
3. Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance (CLint) typically expressed as µL/min/10⁶ cells.
Visualizing Experimental Workflows and Metabolic Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for in vitro metabolic stability assessment and a hypothetical metabolic pathway for a this compound derivative.
References
A Head-to-Head Comparison of Palladium Catalysts for Pyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine rings through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the discovery and development of novel pharmaceuticals. The choice of an appropriate palladium catalyst is critical and can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective, data-driven comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving pyrimidine substrates.
Data Presentation: Catalyst Performance in Pyrimidine Coupling
The following tables summarize the performance of different palladium catalyst systems in key cross-coupling reactions with pyrimidine cores. The data has been compiled from various studies, and while offering a comparative overview, it is important to consider that reaction conditions, substrates, and ligands vary between experiments.
Suzuki-Miyaura Coupling of Halopyrimidines
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The choice of palladium precursor and ligand is crucial for achieving high yields, especially with less reactive chloropyrimidines.
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol %) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 | [1] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 0.25 (MW) | 81 | [2] |
| 3 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 12 | 95 | [1] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | - | Good | [3][4] |
Buchwald-Hartwig Amination of Halopyrimidines
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, essential for synthesizing many biologically active compounds. The ligand plays a critical role in the efficiency of this transformation.
| Entry | Halopyrimidine | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyrimidine | Morpholine | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [5] |
| 2 | 4-Chloropyrimidine derivative | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High | [5][6] |
| 3 | 2-Chloropyrimidine | Aniline | Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | High | [5] |
Sonogashira Coupling of Halopyrimidines
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, which is useful for creating extended π-systems.[7]
| Entry | Halopyrimidine | Alkyne | Catalyst (mol %) | Co-catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4,6-Trichloropyrimidine derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1.0) | CuI (0.5) | Et₃N | DMF | 70 | 2 | 90 | [8] |
| 2 | Iodopyrimidine | Terminal Alkyne | Pd-metallodendrimer 3 (1.0) | CuI (0.5) | Et₃N | DMF | 70 | 2 | >80 | [8] |
| 3 | Chloropyrimidine | Phenylacetylene | Dipyrimidyl-palladium complex | - | n-Butylamine | THF | 65 | - | - | [7] |
Mandatory Visualization
Generalized Palladium-Catalyzed Cross-Coupling Cycle
The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share a common mechanistic framework, illustrated below. The specific transmetalating agent and the nature of the R group vary depending on the reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Catalyst Screening
A systematic approach is crucial when screening different palladium catalysts for a specific pyrimidine coupling reaction to identify the optimal conditions.
Caption: A typical experimental workflow for screening palladium catalysts.
Catalyst Selection Logic
The choice of a palladium catalyst system is influenced by several factors, including the nature of the halide on the pyrimidine ring and the specific coupling partners.
Caption: Decision logic for selecting a palladium catalyst system.
Experimental Protocols
Reproducibility is key in synthetic chemistry. The following are representative experimental protocols for the three major coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the halopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), or a combination of a palladium precursor like Pd(OAc)₂ (0.02 mmol, 2 mol%) and a ligand such as SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add the appropriate solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1, 10 mL).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
General Protocol for Buchwald-Hartwig Amination
This protocol is a representative procedure for the C-N coupling of halopyrimidines.
-
Reaction Setup: To a flask, add the halopyrimidine (1.0 mmol), the amine (1.2 mmol), and a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 mmol) or potassium tert-butoxide (KOt-Bu, 1.4 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%) in a small amount of the reaction solvent. Add this pre-formed catalyst to the main reaction flask.
-
Solvent Addition: Add an anhydrous aprotic solvent such as toluene or THF (10 mL).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purification: The resulting residue can be purified by silica gel chromatography to yield the N-arylpyrimidine.
General Protocol for Sonogashira Coupling
This protocol outlines a common procedure for the coupling of terminal alkynes with halopyrimidines.
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the halopyrimidine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as DMF or THF (10 mL).
-
Reagent Addition: Add the base, typically an amine base like triethylamine (Et₃N, 2.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.01 mmol, 1 mol%), followed by the copper(I) co-catalyst, typically CuI (0.005 mmol, 0.5 mol%).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 70 °C) for 2 to 24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent. The combined organic layers are then washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to afford the desired alkynyl-substituted pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions [article.sapub.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine, a halogenated pyrimidine derivative. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.
Essential Safety and Hazard Information
Drawing from safety data sheets for structurally similar compounds, the following table summarizes the key hazard information for this compound. This data underscores the importance of cautious handling and the necessity of appropriate personal protective equipment (PPE).
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Toxic or harmful if swallowed.[1][2] | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. Immediately call a POISON CENTER or doctor/physician.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves. Wash skin thoroughly after handling. If on skin, wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound, as a halogenated organic compound, requires careful adherence to hazardous waste regulations. Do not dispose of this chemical down the drain or in regular trash.[3]
Experimental Protocol for Disposal:
-
Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves) in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and kept securely closed except when adding waste.
-
Label the container clearly as "Halogenated Organic Waste" and include the full chemical name: "this compound".
-
-
Container Management:
-
Disposal of Empty Containers:
-
For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[3]
-
If the compound is highly toxic (a common characteristic of similar structures), the first three rinses must be collected as hazardous waste.[3]
-
After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the compound.
References
Personal protective equipment for handling 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
Safe Handling and Disposal of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
This document provides essential safety protocols and logistical guidance for the handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that requires careful handling. Based on available safety data, the compound presents multiple risks.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[1] |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Serious Eye Damage | H318: Causes serious eye damage.[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[1] |
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory. There is no single glove material that can protect against all chemicals; therefore, it is crucial to select gloves based on their degradation and permeation characteristics for the specific chemicals being handled.[2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] A face shield should be used in conjunction with goggles for maximum protection against splashes.[2][5][6] | Protects against chemical splashes that can cause serious eye damage.[1][7] |
| Skin Protection | Chemical-resistant, impervious clothing such as a lab coat or coveralls.[3][4] Fire/flame resistant clothing is also recommended.[3][4] | Prevents skin contact, which can be harmful and cause irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] Double-gloving may be appropriate for handling highly toxic chemicals.[2] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or torn.[2][8] | Protects against dermal absorption.[1] Powder-free gloves are recommended to avoid contamination of the work area.[8] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[1][3][5] If exposure limits are exceeded or dust is generated, a full-face respirator or a NIOSH-approved respirator is required.[3][4][9] | Prevents inhalation of harmful dust and aerosols.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Experimental Protocol: Safe Handling Procedure
-
Preparation and Engineering Controls :
-
Work in a designated area, such as a chemical fume hood, to prevent the dispersion of dust.[1]
-
Verify that safety showers and eyewash stations are unobstructed and accessible near the workstation.[9]
-
Keep the chemical away from incompatible materials like strong oxidizing agents and strong acids.[9]
-
-
Handling the Compound :
-
Avoid all direct contact with skin, eyes, and clothing.[1][5]
-
Avoid the formation and inhalation of dust and aerosols.[3][4][5][9]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3][4]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[5][9][10]
-
Wash hands and face thoroughly after handling the product.[1][5][9]
-
-
Storage :
Emergency First-Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[1][4]
-
In Case of Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[5][9] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
-
If Swallowed : Rinse mouth with water.[3] Immediately call a POISON CENTER or doctor.[5][10]
Accidental Release and Disposal Plan
-
Accidental Release Measures :
-
Evacuate personnel from the spill area.
-
Wear full personal protective equipment, including respiratory protection.[5]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][5][10]
-
Avoid dust formation.[3][5][9] Carefully sweep up the spilled solid material, place it into a suitable, closed container for disposal.[1][5][9]
-
-
Disposal Protocol :
-
All waste materials, including contaminated PPE and spill cleanup materials, must be collected in suitable, closed, and properly labeled containers.[5][9]
-
Disposal must be conducted in strict accordance with all local, state, and federal environmental regulations.[1]
-
Entrust the disposal of the chemical waste to a licensed and approved waste disposal company.[1]
-
Workflow Visualization
The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. colgate.edu [colgate.edu]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. hsa.ie [hsa.ie]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
